Imidafenacin
Description
This compound is an antispasmodic agent with anticholinergic effects. It antagonizes muscarinic receptors in the bladder to reduce the frequency of urination in the treatment of overactive bladder. It is marketed in Japan under the tradenames Staybla by Ono Pharmaceutical and Uritos by Kyojin Pharmaceutical.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,13,15H,12,14H2,1H3,(H2,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKXYSGRELMAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870104 | |
| Record name | Imidafenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170105-16-5 | |
| Record name | Imidafenacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170105-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidafenacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170105165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidafenacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imidafenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methyl-1H-imidazol-1y)-2,2-diphénylbutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDAFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJR8Y07LJO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacokinetic Profile and Biodistribution of Imidafenacin in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidafenacin is a potent and selective antagonist of M1 and M3 muscarinic acetylcholine receptors, with a lower affinity for the M2 subtype.[1][2] Developed for the treatment of overactive bladder (OAB), its clinical efficacy is attributed to its targeted action on the bladder detrusor muscle.[3] Understanding the pharmacokinetics (PK) and biodistribution of this compound in preclinical rodent models is crucial for interpreting efficacy and safety data and for guiding further drug development. This technical guide provides an in-depth summary of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in rodent models, primarily rats, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Pharmacokinetics of this compound in Rodents
This compound exhibits rapid absorption following oral administration in rats.[4] The compound's pharmacokinetic profile is characterized by a notable bladder selectivity, which is a key attribute for its therapeutic application in OAB.[5]
Quantitative Pharmacokinetic Parameters
A summary of key pharmacokinetic parameters for this compound in rats following oral administration is presented in Table 1. The absolute bioavailability of this compound in rats has been determined to be 5.6%.[4][6]
| Parameter | Value | Rodent Model | Citation |
| Absolute Bioavailability | 5.6% | Rat | [4][6] |
Further detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC are dose-dependent and can vary across different studies. A comprehensive single study detailing all these parameters in rats was not available in the public domain at the time of this review.
Biodistribution of this compound
Studies in rodent models have consistently demonstrated a preferential distribution of this compound to the urinary bladder. This selective distribution is a cornerstone of its favorable side-effect profile, particularly concerning central nervous system (CNS) effects.
Tissue Distribution Data
Pharmacokinetic data reveals that orally administered this compound distributes to the bladder at a higher concentration than in the serum or submaxillary gland of rats.[5] This selective and sustained binding to muscarinic receptors in the bladder is a key characteristic of the drug.[5] In contrast, minimal binding is observed in the brain.[7]
| Tissue | Relative Concentration/Binding | Rodent Model | Citation |
| Bladder | High and sustained | Rat, Mouse | [4][5] |
| Submaxillary Gland | Lower than bladder | Rat, Mouse | [4][5] |
| Brain | Little to no significant binding | Rat | [7] |
| Colon | Lower than bladder | Rat | [8] |
| Heart | Lower than bladder | Rat | [8] |
Experimental Protocols
The following sections detail the methodologies employed in key pharmacokinetic and biodistribution studies of this compound in rodent models.
Animal Models and Drug Administration
-
Species: The majority of published studies have utilized male Sprague-Dawley or Wistar rats.[5][8] Some studies have also been conducted in mice.[4]
-
Administration Route: For pharmacokinetic and biodistribution studies, this compound is typically administered orally via gavage.[5] Intravesical and intravenous administrations have also been used to investigate specific aspects of its pharmacology.[5][7]
Sample Collection and Analysis
-
Biological Matrices: Plasma, urine, and various tissues (bladder, submaxillary gland, brain, etc.) are collected for analysis.[5]
-
Sample Preparation: A common technique for the extraction of this compound and its metabolites from biological matrices is solid-phase extraction.[9] Protein precipitation is another method used for plasma samples.[9]
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard for the sensitive and specific quantification of this compound and its metabolites in biological samples.[5][10] High-performance liquid chromatography (HPLC) is also utilized.[5]
Experimental Workflow for a Typical Pharmacokinetic Study
The following diagram illustrates a generalized workflow for a pharmacokinetic study of this compound in rats.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors, with a high affinity for the M3 and M1 subtypes.[1][2] In the context of OAB, the blockade of M3 receptors on the detrusor muscle of the bladder is of primary importance.
Muscarinic M3 Receptor Signaling Pathway
The binding of acetylcholine (ACh) to M3 receptors, which are Gq-protein coupled, initiates a signaling cascade that leads to smooth muscle contraction. This compound competitively blocks this binding, leading to muscle relaxation.
Conclusion
The pharmacokinetic and biodistribution profile of this compound in rodent models underscores its suitability as a targeted therapy for overactive bladder. Its rapid absorption, coupled with a pronounced and sustained distribution to the urinary bladder, provides a strong rationale for its clinical efficacy and favorable safety profile. The methodologies outlined in this guide offer a basis for the design and interpretation of future preclinical studies in this area. The elucidated mechanism of action via M3 receptor antagonism further solidifies the understanding of its pharmacological effects. This comprehensive overview serves as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Pharmacokinetics, Tissue Distribution, and Excretion Characteristics of a Radix Polygoni Multiflori Extract in Rats [frontiersin.org]
- 3. sketchviz.com [sketchviz.com]
- 4. Absolute bioavailability of this compound after oral administration to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ics.org [ics.org]
- 6. Absolute bioavailability of this compound after oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Simple and Rapid LC-MS/MS Method for the Determination of BMCL26 a Novel Anti-Parasitic Agent in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
The Discovery and Development of Imidafenacin: A Technical Guide to a Selective Muscarinic Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Imidafenacin is a potent and selective muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB). Its discovery and development represent a significant advancement in the pharmacological management of this condition, offering improved bladder selectivity and a favorable side-effect profile compared to older antimuscarinic agents. This technical guide provides a comprehensive overview of the discovery, developmental history, mechanism of action, and key experimental data related to this compound.
Core Data Summary
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)
The following table summarizes the in vitro binding affinities of this compound and other muscarinic antagonists for human recombinant muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) | Reference(s) |
| This compound | High Affinity | Low Affinity | High Affinity | - | - | [1] |
| Solifenacin | 26 | 170 | 12 | 110 | 31 | [2] |
| Darifenacin | - | - | High Selectivity | - | - | [1] |
| Oxybutynin | Marginal Selectivity | - | Marginal Selectivity | Marginal Selectivity | - | [3] |
| Tolterodine | Non-selective | Non-selective | Non-selective | - | - | [1][3] |
Note: Specific Ki values for this compound were described as being in the low nM range for M1 and M3 subtypes, with lower affinity for the M2 subtype, though precise comparative values from a single source are not consistently available across the literature.[4]
Signaling Pathways and Developmental Workflow
Muscarinic Antagonist Signaling in Bladder Detrusor Muscle
The primary mechanism of action of this compound involves the competitive antagonism of muscarinic receptors in the urinary bladder. The following diagram illustrates the key signaling pathways affected by this compound.
Caption: Signaling pathway of this compound in the bladder.
Developmental History of this compound
This compound was discovered by Kyorin Pharmaceutical Co., Ltd. and co-developed with Ono Pharmaceutical Co., Ltd.[5][6] The following diagram outlines the key milestones in its development.
Caption: Key milestones in the development of this compound.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for muscarinic receptors using [³H]N-methylscopolamine ([³H]NMS) as the radioligand.[7][8][9]
1. Membrane Preparation:
-
Tissues (e.g., human bladder detrusor, parotid gland) or cells expressing recombinant human muscarinic receptors are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[9]
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[9]
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add in sequence:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg for tissue).[9]
-
50 µL of the competing test compound at various concentrations (or buffer for total binding, or a high concentration of a known antagonist like atropine for non-specific binding).
-
50 µL of [³H]NMS solution at a fixed concentration (typically near its Kd value).
-
-
The plate is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[9]
3. Separation and Counting:
-
The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[9]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Assay: Inhibition of Carbachol-Induced Bladder Contraction
This protocol outlines a method to assess the functional antagonism of muscarinic receptors by this compound in isolated urinary bladder smooth muscle strips.[10][11]
1. Tissue Preparation:
-
Laboratory animals (e.g., rats or mice) are euthanized, and the urinary bladders are excised and placed in cold, oxygenated Krebs solution (composition in mM: 119 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 2.5 CaCl₂, 1.2 MgSO₄, 20 NaHCO₃, 10 glucose, pH 7.4).[11]
-
The bladder is cleaned of surrounding connective and adipose tissue, and the urothelium may be removed if desired.
-
The bladder body is cut into longitudinal strips (e.g., 4 x 10 mm).[10]
2. Organ Bath Setup:
-
Each bladder strip is mounted in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record muscle tension.
-
The strips are placed under a resting tension (e.g., 9.8 mN) and allowed to equilibrate for a period (e.g., 30-60 minutes), with periodic washing with fresh Krebs solution.[10]
3. Experimental Procedure:
-
After equilibration, the viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Following a washout and re-equilibration period, a cumulative concentration-response curve to a muscarinic agonist, typically carbachol (CCh), is generated by adding increasing concentrations of CCh to the organ bath.
-
To assess the effect of the antagonist, the strips are incubated with a specific concentration of this compound for a set period (e.g., 30 minutes) before generating a second CCh concentration-response curve in the presence of the antagonist.[10]
-
This process can be repeated with different concentrations of this compound.
4. Data Analysis:
-
The contractile responses to CCh are measured as the increase in tension from baseline.
-
The concentration-response curves for CCh in the absence and presence of the antagonist are plotted.
-
The potency of the antagonist is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. This is typically determined using a Schild plot analysis.
Clinical Development and Efficacy
This compound has undergone a series of clinical trials to establish its efficacy and safety.
-
Phase I studies in healthy volunteers established the pharmacokinetic profile of this compound, demonstrating an elimination half-life of approximately 2.9 hours, which is shorter than that of some other antimuscarinics like tolterodine and solifenacin.[12]
-
A Phase II dose-finding study in Japanese patients with OAB identified 0.1 mg twice daily as a clinically appropriate dose, showing a good balance between efficacy and safety.[12] This study demonstrated significant reductions in urgency incontinence, voiding frequency, and urinary urgency compared to placebo.
-
Phase III trials confirmed the efficacy and safety of this compound. One such trial was a multicenter, open, randomized comparative study against tolterodine.[13][14] The results showed that this compound had high clinical efficacy, which was not inferior, and in some aspects, superior to tolterodine in reducing OAB symptoms.[13][14] Both drugs exhibited a similar safety and tolerability profile.[13][14] Another Phase III trial compared this compound to propiverine, demonstrating non-inferiority in reducing incontinence episodes with a better safety profile.[12]
Conclusion
This compound has emerged as a valuable therapeutic option for overactive bladder, distinguished by its high affinity for M1 and M3 muscarinic receptors and its selectivity for the urinary bladder over other organs like the salivary glands.[1][4] Its development was guided by a thorough preclinical and clinical evaluation process, establishing a dose that effectively alleviates OAB symptoms with a favorable tolerability profile. The data and protocols presented in this guide offer a technical foundation for understanding the pharmacological characteristics and developmental history of this important muscarinic antagonist.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kyorin-pharm.co.jp [kyorin-pharm.co.jp]
- 6. ono-pharma.com [ono-pharma.com]
- 7. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [this compound for treatment of overactive bladder and urgent urinary incontinence: the results of open-label multicenter randomized controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Imidafenacin: A Technical Guide to its Muscarinic Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and selectivity of imidafenacin for M1, M2, and M3 muscarinic acetylcholine receptors. This compound is a potent and selective antagonist recognized for its clinical efficacy in the treatment of overactive bladder (OAB). This document consolidates key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Binding Affinity and Selectivity of this compound
This compound exhibits a distinct binding profile, with a notably higher affinity for the M1 and M3 muscarinic receptor subtypes compared to the M2 subtype. This selectivity is crucial for its therapeutic action in OAB, as the M3 receptor is primarily responsible for mediating detrusor smooth muscle contraction in the bladder. The lower affinity for the M2 receptor, which is abundant in cardiac tissue, contributes to a favorable cardiovascular safety profile.
Quantitative Binding Affinity Data
The binding affinity of this compound is typically quantified by its inhibition constant (Ki) or pKi (-logKi). The following tables summarize the binding affinities of this compound for human M1, M2, and M3 muscarinic receptors, as determined by in vitro radioligand binding assays using recombinant human receptors.
Table 1: this compound Binding Affinity (Ki) for Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| M1 | Low nM range | [1] |
| M2 | Higher than M1/M3 | [2][3] |
| M3 | Low nM range | [1] |
Table 2: this compound Binding Affinity (pKi) for Human Muscarinic Receptors
| Receptor Subtype | pKi | Reference |
| M1 | High | [2] |
| M2 | Lower than M1/M3 | [2][3] |
| M3 | High | [2] |
Note: Specific numerical values for Ki and pKi can vary slightly between studies due to different experimental conditions.
Receptor Selectivity
The selectivity of this compound for M1 and M3 receptors over the M2 receptor is a key pharmacological feature.[2][3] This selectivity profile suggests that this compound can effectively target the muscarinic receptors involved in bladder contraction (M3) and potentially prejunctional acetylcholine release (M1), while minimizing effects on cardiac function (M2).[4]
Experimental Protocols
The binding affinity and functional activity of this compound have been characterized through a series of established in vitro and in vivo experimental protocols.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for M1, M2, and M3 muscarinic receptors.
General Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO cells) stably expressing recombinant human M1, M2, or M3 receptors.
-
Radioligand: A radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]NMS) or [³H]-imidafenacin, is used.[1][5]
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of unlabeled this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to assess the antagonistic effect of this compound on receptor-mediated physiological responses.
This assay evaluates the ability of this compound to inhibit the contraction of bladder smooth muscle induced by a muscarinic agonist.
Objective: To determine the functional potency of this compound in antagonizing M3 receptor-mediated bladder contraction.
General Protocol Outline:
-
Tissue Preparation: Strips of urinary bladder smooth muscle (detrusor) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration: The tissue strips are allowed to equilibrate under a resting tension.
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist, typically carbachol, to induce contraction.
-
Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a specific period.
-
Repeat Agonist Curve: The carbachol concentration-response curve is repeated in the presence of this compound.
-
Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the carbachol concentration-response curve, and the pA2 value (a measure of antagonist potency) is calculated.
This assay is used to assess the antagonistic activity of this compound on M1 and M3 receptors in salivary glands, a common site for anticholinergic side effects (dry mouth).
Objective: To evaluate the functional antagonism of this compound on muscarinic receptor-mediated K+ efflux in salivary gland tissue.
General Protocol Outline:
-
Tissue Preparation: Salivary gland tissue fragments are prepared and placed in a superfusion chamber.
-
Equilibration: The tissue is continuously superfused with a physiological buffer until a stable baseline of K+ concentration in the effluent is achieved.
-
Stimulation: The tissue is stimulated with acetylcholine (ACh) to induce K+ efflux, which is measured using a K+-selective electrode in the superfusate.[6]
-
Antagonist Treatment: The tissue is then superfused with a buffer containing this compound.
-
Repeat Stimulation: The ACh stimulation is repeated in the presence of this compound.
-
Data Analysis: The inhibitory effect of this compound on ACh-induced K+ efflux is quantified.
Muscarinic Receptor Signaling Pathways
This compound exerts its effects by antagonizing the signaling pathways initiated by acetylcholine binding to M1, M2, and M3 receptors. These receptors are coupled to different G proteins, leading to distinct downstream cellular responses.
-
M1 and M3 Receptors: These receptors are coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction. DAG activates protein kinase C (PKC).
-
M2 Receptors: These receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can counteract the smooth muscle relaxation induced by β-adrenergic stimulation.
Conclusion
This compound is a selective muscarinic receptor antagonist with a high affinity for M1 and M3 receptors and a lower affinity for M2 receptors. This selectivity profile, confirmed through rigorous in vitro binding and functional assays, underpins its clinical effectiveness in treating overactive bladder by targeting the primary receptor (M3) responsible for detrusor contraction while minimizing potential cardiac side effects associated with M2 receptor blockade. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the continued research and development of selective antimuscarinic agents.
References
- 1. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meta-Analysis of the Efficacy and Safety of this compound for Overactive Bladder Induced by Benign Prostatic Hyperplasia in Men Receiving Alpha-Blocker Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ics.org [ics.org]
- 6. Activation of potassium transport induced by secretagogues in superfused submaxillary gland segments of rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Preclinical Efficacy: A Technical Guide to Animal Models of Overactive Bladder for Testing Imidafenacin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the established animal models of overactive bladder (OAB) utilized to evaluate the efficacy of Imidafenacin, a prominent antimuscarinic agent. This document details the experimental protocols for inducing OAB, the methodologies for assessing therapeutic outcomes through urodynamic studies, and the underlying signaling pathways involved in the mechanism of action of this compound. All quantitative data from key preclinical studies are summarized in structured tables for comparative analysis, and logical workflows and signaling pathways are visualized using diagrams.
Introduction to Overactive Bladder and this compound
Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia.[1] The underlying pathophysiology often involves involuntary contractions of the detrusor muscle during the bladder filling phase. This compound is a potent and selective antagonist of M3 and M1 muscarinic acetylcholine receptors, with a lower affinity for the M2 subtype.[1] By blocking these receptors in the bladder, this compound effectively suppresses involuntary detrusor contractions, thereby alleviating the symptoms of OAB. Animal models are indispensable tools for the preclinical evaluation of therapeutic agents like this compound, allowing for the investigation of efficacy, mechanism of action, and potential side effects in a controlled setting.
Key Animal Models of Overactive Bladder
Two of the most widely used and well-characterized animal models for studying OAB are the bladder outlet obstruction (BOO) model and the cyclophosphamide-induced cystitis model. These models replicate key pathophysiological features of clinical OAB, including detrusor overactivity and altered voiding patterns.
Bladder Outlet Obstruction (BOO) Model
The BOO model is a surgical model that mimics the effects of conditions like benign prostatic hyperplasia in humans, which can lead to OAB symptoms. The partial ligation of the urethra creates an obstruction, leading to compensatory changes in the bladder, including detrusor muscle hypertrophy and hyperactivity.
Cyclophosphamide-Induced Cystitis Model
Cyclophosphamide (CYP), an anticancer drug, is metabolized to acrolein, which is a bladder irritant. Administration of CYP to rodents induces a robust inflammatory response in the bladder, leading to urothelial damage, edema, and sensory nerve activation, which collectively result in OAB symptoms such as increased voiding frequency and decreased bladder capacity. This model is particularly useful for studying the inflammatory and neurogenic components of OAB.
Experimental Protocols
Induction of Bladder Outlet Obstruction in Rats
Objective: To surgically create a partial urethral obstruction to induce bladder hypertrophy and detrusor overactivity.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, scissors, needle holder)
-
Suture material (e.g., 4-0 silk)
-
Polyethylene tubing (PE-50)
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a lower abdominal midline incision to expose the bladder and proximal urethra.
-
Carefully dissect the connective tissue around the proximal urethra.
-
Pass a 4-0 silk suture around the urethra.
-
Place a metal rod or a catheter of a specific diameter (e.g., 1.0 mm) alongside the urethra.
-
Tie the suture snugly around the urethra and the rod.
-
Remove the rod to create a partial obstruction.
-
Close the abdominal incision in layers.
-
Allow the animals to recover for a period of 4-6 weeks for the OAB phenotype to develop.
Induction of Cyclophosphamide-Induced Cystitis in Rats
Objective: To induce bladder inflammation and OAB symptoms through the systemic administration of cyclophosphamide.
Materials:
-
Female Sprague-Dawley rats (200-250g)
-
Cyclophosphamide (CYP)
-
Sterile saline
Procedure:
-
Dissolve CYP in sterile saline to the desired concentration.
-
Administer a single intraperitoneal (i.p.) injection of CYP (e.g., 150 mg/kg).
-
House the rats in individual cages with free access to food and water.
-
Urodynamic assessments are typically performed 24-48 hours after CYP administration when the inflammatory response and OAB symptoms are maximal.[2]
Conscious Cystometry for Urodynamic Evaluation
Objective: To measure bladder function in conscious, unrestrained rats to assess the effects of OAB induction and subsequent treatment with this compound.
Materials:
-
Cystometry recording system (pressure transducer, amplifier, data acquisition software)
-
Infusion pump
-
PE-50 catheter
-
Metabolic cage
Procedure:
-
Catheter Implantation (2-3 days prior to cystometry):
-
Anesthetize the rat.
-
Make a small midline abdominal incision to expose the bladder.
-
Insert a flared-tip PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.
-
Close the abdominal incision.
-
Allow the animal to recover.
-
-
Cystometry:
-
Place the conscious rat in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a three-way stopcock.
-
Allow the rat to acclimate for 30-60 minutes.
-
Infuse warm saline into the bladder at a constant rate (e.g., 0.04 mL/min).
-
Record intravesical pressure continuously.
-
Measure key urodynamic parameters such as bladder capacity, micturition pressure, voiding frequency, and inter-micturition interval.
-
Efficacy of this compound in Animal Models of OAB: Quantitative Data
The following tables summarize the urodynamic effects of this compound in a functional urethral obstruction model in rats, which shares similarities with the BOO model.
Table 1: Effect of Intravenous this compound on Bladder Capacity in Urethane-Anesthetized Rats
| Treatment Group | Dose (mg/kg, i.v.) | Bladder Capacity (mL) | % Increase from Control |
| Control (Vehicle) | - | 0.45 ± 0.03 | - |
| This compound | 0.01 | 0.62 ± 0.05 | 37.8% |
| This compound | 0.03 | 0.75 ± 0.06 | 66.7% |
| This compound | 0.1 | 0.88 ± 0.07 | 95.6% |
| p < 0.05 vs. Control. Data are presented as mean ± SEM. (Data adapted from Funahashi et al., 2016) |
Table 2: Effect of Intravenous this compound on Maximum Urinary Flow Rate in Rats with Functional Urethral Obstruction
| Treatment Group | Dose (mg/kg, i.v.) | Maximum Urinary Flow Rate (mL/s) | % Decrease from Control |
| Control (Vehicle) | - | 1.2 ± 0.1 | - |
| This compound | 0.03 | 0.9 ± 0.1 | 25.0% |
| This compound | 0.1 | 0.7 ± 0.1 | 41.7% |
| *p < 0.05 vs. Control. Data are presented as mean ± SEM. (Data adapted from Funahashi et al., 2016)[3] |
Signaling Pathways and Mechanism of Action of this compound
This compound exerts its therapeutic effect by antagonizing muscarinic receptors in the bladder detrusor muscle. The binding of acetylcholine (ACh) to M3 receptors, which are coupled to Gq/11 proteins, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of Ca2+ from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to smooth muscle contraction. M2 receptors, coupled to Gi proteins, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and a reduction in the inhibitory effect of the β-adrenergic pathway on detrusor muscle contraction. This compound, by blocking M1 and M3 receptors, and to a lesser extent M2 receptors, effectively counteracts these contractile signals.
Caption: Signaling pathways of muscarinic receptors in detrusor smooth muscle and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an animal model of OAB.
Caption: A typical experimental workflow for testing this compound efficacy in OAB animal models.
Conclusion
Animal models of overactive bladder, particularly the bladder outlet obstruction and cyclophosphamide-induced cystitis models, are crucial for the preclinical assessment of therapeutic agents like this compound. This guide has provided detailed experimental protocols, a summary of quantitative efficacy data, and a visualization of the relevant signaling pathways and experimental workflows. By employing these standardized models and methodologies, researchers can obtain reliable and reproducible data to advance the development of novel and improved treatments for overactive bladder.
References
- 1. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urodynamic investigation of cyclophosphamide-induced overactive bladder in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Influence of this compound and Oxybutynin on Voiding Function in Rats with Functional Urethral Obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Profile of Imidafenacin: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the off-target effects of Imidafenacin at the cellular level. Designed for researchers, scientists, and drug development professionals, this document synthesizes publicly available data to offer a detailed understanding of this compound's interactions beyond its intended muscarinic receptor targets.
Introduction
This compound is a potent and selective antagonist of muscarinic acetylcholine M1 and M3 receptors, clinically effective in the treatment of overactive bladder (OAB).[1][2][3][4] Its therapeutic action is primarily attributed to the blockade of M3 receptors in the detrusor muscle, leading to bladder relaxation, and M1 receptors, which may modulate neurotransmitter release.[1][2][3] A key characteristic of this compound is its high selectivity for the bladder over other organs such as the salivary glands, heart, colon, and brain, which contributes to a favorable side-effect profile compared to other antimuscarinic agents.[1][5][6] This document delves into the known off-target interactions of this compound, providing quantitative data where available, detailing relevant experimental methodologies, and visualizing key cellular pathways.
Off-Target Binding and Functional Activity
While this compound is highly selective for its primary targets, a thorough understanding of any potential off-target interactions is crucial for a complete safety and efficacy assessment. This section summarizes the known interactions with non-muscarinic cellular components.
Cytochrome P450 (CYP) Enzymes
A critical aspect of off-target effects is the potential for a drug to inhibit or induce metabolic enzymes, leading to drug-drug interactions. In vitro studies have been conducted to evaluate the effect of this compound and its major metabolites on the activity of key human cytochrome P450 enzymes.
Key Findings:
-
This compound and its primary metabolites (M-2, M-4, and M-9) did not demonstrate any significant inhibitory effects on the activities of major CYP enzymes in vitro.[7]
-
The metabolism of this compound is primarily mediated by CYP3A4 and UGT1A4.[7][8] Consequently, co-administration with potent CYP3A4 inhibitors may increase this compound plasma concentrations.[7]
Table 1: Effect of this compound and its Metabolites on Cytochrome P450 Enzyme Activity
| CYP Enzyme Isoform | Probe Substrate Used in Assays | Observed Effect of this compound & Metabolites | Reference |
| CYP1A2 | Phenacetin O-deethylation | No significant inhibition | [7] |
| CYP2C9 | Tolbutamide 4'-hydroxylation | No significant inhibition | [7] |
| CYP2C19 | S-mephenytoin 4'-hydroxylation | No significant inhibition | [7] |
| CYP2D6 | Bufuralol 1'-hydroxylation | No significant inhibition | [7] |
| CYP3A4 | Testosterone 6β-hydroxylation | No significant inhibition | [7] |
hERG Potassium Channel
Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a major concern in drug development due to the risk of QT interval prolongation and potentially fatal cardiac arrhythmias.
Key Findings:
-
Clinical studies have consistently shown that this compound has no significant effect on the QTc interval.[1][6][9] This suggests a low potential for direct interaction with the hERG channel at therapeutic concentrations.
Vasopressin Signaling Pathway
An interesting observation is the potential interaction of this compound with the vasopressin signaling pathway, which may contribute to its clinical effects on nocturia.
Key Findings:
-
In vivo studies in rats suggest that this compound may exert an antidiuretic effect by enhancing some aspects of the vasopressin signaling pathway.[10]
-
The antidiuretic effect of this compound was inhibited by a vasopressin V2 receptor antagonist, mozavaptan, indicating a potential interaction with this pathway.[10] The precise cellular mechanism of this interaction requires further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the on-target and potential off-target effects of this compound.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is fundamental for determining the binding affinity of this compound to its target receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing recombinant human M1, M2, or M3 muscarinic receptors.
-
Radioligand (e.g., [³H]-N-methylscopolamine).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a reaction mixture containing cell membranes, radioligand at a concentration near its Kd, and assay buffer.
-
Add varying concentrations of this compound to the reaction mixture. For determination of non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is used.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Bladder Smooth Muscle Contraction Assay
This functional assay assesses the antagonistic effect of this compound on bladder muscle contraction.
Objective: To determine the potency of this compound in inhibiting agonist-induced bladder smooth muscle contraction.
Materials:
-
Urinary bladder tissue from an appropriate animal model (e.g., rat, guinea pig).
-
Krebs-Henseleit solution.
-
A muscarinic agonist (e.g., carbachol).
-
This compound solutions of varying concentrations.
-
Organ bath system with isometric force transducers.
Procedure:
-
Isolate the urinary bladder and prepare longitudinal smooth muscle strips.
-
Mount the strips in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce sustained contraction by adding a fixed concentration of a muscarinic agonist (e.g., carbachol).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Record the relaxation of the muscle strip at each this compound concentration.
-
Generate a concentration-response curve and calculate the IC50 value for this compound.
In Vitro Cytochrome P450 Inhibition Assay
This assay is used to evaluate the potential of a compound to cause drug-drug interactions.
Objective: To determine the IC50 values of this compound for major human CYP450 enzymes.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
A panel of specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2).
-
This compound solutions of varying concentrations.
-
NADPH regenerating system.
-
LC-MS/MS for metabolite quantification.
Procedure:
-
Pre-incubate HLM or recombinant CYP enzymes with varying concentrations of this compound.
-
Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction (e.g., by adding a quenching solvent).
-
Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Calculate the percentage of inhibition of metabolite formation at each this compound concentration compared to a vehicle control.
-
Determine the IC50 value by non-linear regression analysis.
Signaling Pathways
Muscarinic Receptor Signaling in the Bladder
This compound's primary on-target effect is the blockade of M3 and M1 muscarinic receptors in the bladder.
Potential Interaction with Vasopressin V2 Receptor Signaling
The antidiuretic effect of this compound may be mediated through an enhancement of the vasopressin V2 receptor signaling pathway in the kidney's collecting duct cells.
Conclusion
References
- 1. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-Analysis of the Efficacy and Safety of this compound for Overactive Bladder Induced by Benign Prostatic Hyperplasia in Men Receiving Alpha-Blocker Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Drug-drug interactions in the metabolism of this compound: role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases, and potential of this compound to inhibit human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Long-term safety, tolerability, and efficacy of the novel anti-muscarinic agent this compound in Japanese patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound exerts the antidiuretic effect by enhancing vasopressin-related responses in orally water-loaded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Standard operating procedure for Imidafenacin administration in rats.
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive standard operating procedure for the administration of Imidafenacin in rat models, primarily for studies related to overactive bladder (OAB). This compound is a potent and selective antagonist of M1 and M3 muscarinic acetylcholine receptors.[1][2] Its pharmacological activity is concentrated in the urinary bladder, making it an effective agent for treating OAB with a favorable side-effect profile.[2][3] This document outlines the mechanism of action, pharmacokinetic parameters, detailed experimental protocols for oral and intravenous administration, and relevant safety precautions.
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, with a high affinity for the M3 and M1 subtypes and a lower affinity for the M2 subtype.[2][4] In the urinary bladder, parasympathetic nerve terminals release acetylcholine (ACh), which stimulates M3 receptors on the detrusor smooth muscle, causing contraction. By blocking these M3 receptors, this compound inhibits these involuntary contractions.[3][5] It is also suggested that this compound antagonizes prejunctional facilitatory M1 receptors, which may regulate ACh release.[4][5] This dual antagonism contributes to its efficacy in increasing bladder capacity and reducing urinary frequency.
Data Presentation: Pharmacokinetics and Dosage
The following tables summarize key quantitative data for this compound administration in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Tissue/Fluid | Notes |
|---|---|---|---|
| Time to Max. Concentration (Tmax) | ~1 hour | Bladder | Time to reach peak drug concentration in the target organ.[6] |
| Biological Half-life (t½) | 1.8 hours | Bladder | Slower decrease in the bladder compared to serum.[6] |
| Bladder vs. Serum Cmax Ratio | 10.7x higher | Bladder | Demonstrates significant drug accumulation in the bladder.[6] |
| Bladder vs. Serum AUC Ratio | 25.4x higher | Bladder | Indicates prolonged exposure in the bladder relative to systemic circulation.[6] |
| Receptor Binding Duration | 6 - 9 hours | Bladder | Sustained binding at muscarinic receptors.[7][8] |
| Receptor Binding Duration | 1 - 3 hours | Submaxillary Gland | Shorter duration of action in salivary glands, suggesting lower potential for dry mouth.[8] |
Table 2: Recommended Dosage of this compound in Rats for OAB Models
| Route of Administration | Dosage Range | Application | Observed Effect |
|---|---|---|---|
| Oral (p.o.) | 0.79 - 6.25 µmol/kg | Pharmacological Efficacy | Significant and sustained binding to muscarinic receptors in the bladder.[7] |
| Intravenous (i.v.) | 0.003 mg/kg | Bladder Capacity Assay | Minimum effective dose to significantly increase bladder capacity.[9] |
| Intravenous (i.v.) | 0.001 - 0.003 mg/kg | Cystometry Studies | Dose-dependently increased bladder capacity and voided volume.[10] |
| Intravenous (i.v.) | 0.3 - 30 µg/kg | Afferent Nerve Activity | Selectively inhibited capsaicin-sensitive C fiber activity at the highest dose.[11] |
Experimental Protocols
Protocol 1: Evaluation of Efficacy via Oral Gavage in an OAB Rat Model
This protocol describes the oral administration of this compound to evaluate its effect on bladder function using cystometry.
1. Animals:
-
Species: Female Sprague-Dawley rats (200-250g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, food and water ad libitum).
2. Materials and Reagents:
-
This compound powder.
-
Vehicle: 0.5% methylcellulose solution or distilled water.
-
Oral gavage needles (18-20 gauge, curved).
-
Syringes (1-3 mL).
-
Anesthetic: Urethane (1.0 g/kg, s.c.).[10]
-
Cystometry equipment (infusion pump, pressure transducer, data acquisition system).
-
Saline solution (0.9% NaCl).
3. Drug Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Suspend the this compound powder in the vehicle. Use a vortex mixer or sonicator to ensure a homogenous suspension. Prepare fresh on the day of the experiment.
4. Experimental Procedure:
-
Fasting: Fast the rats overnight before administration but allow free access to water.
-
Administration:
- Gently restrain the rat.
- Measure the distance from the rat's incisors to the xiphoid process to determine the correct insertion depth for the gavage needle.
- Insert the gavage needle smoothly into the esophagus and deliver the this compound suspension (typically 1-2 mL/kg volume).
- Administer vehicle to the control group.
-
Cystometry:
- At a predetermined time post-administration (e.g., 1 hour, to coincide with Tmax), anesthetize the rat with urethane.
- Surgically expose the bladder and insert a catheter through the bladder dome.
- Connect the catheter to the cystometry apparatus.
- Begin continuous infusion of saline into the bladder at a constant rate (e.g., 0.05-0.1 mL/min).
- Record intravesical pressure to measure parameters such as bladder capacity, micturition pressure, and frequency of bladder contractions.
5. Data Analysis:
-
Compare the cystometric parameters between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA, t-test).
Protocol 2: Assessment of Bladder Selectivity via Intravenous Injection
This protocol details the intravenous administration of this compound to rapidly assess its effects on bladder capacity versus side effects like salivary secretion.
1. Animals and Materials:
-
As described in Protocol 1.
-
Additional materials: 27-30 gauge needles, catheters for intravenous access (e.g., jugular or femoral vein).
2. Drug Preparation:
-
Dissolve this compound in sterile saline (0.9% NaCl). Ensure complete dissolution.
3. Experimental Procedure:
-
Anesthesia and Surgery: Anesthetize the rat (e.g., with urethane). Surgically place catheters for intravenous drug administration and for bladder pressure measurement as described in Protocol 1.
-
Baseline Measurement: Record baseline bladder activity (cystometry) and salivary secretion (by placing a pre-weighed cotton ball in the mouth for a set time) before drug administration.
-
Administration:
- Administer the prepared this compound solution intravenously at the desired dose (e.g., 0.003 mg/kg).[9]
- Administer saline to the control group.
-
Post-Dose Measurement: Immediately following administration, repeat the cystometry and salivary secretion measurements.
-
Dose-Response (Optional): Administer cumulative doses to generate a dose-response curve for both bladder effects and side effects.
4. Data Analysis:
-
Calculate the percentage change in bladder capacity and the percentage inhibition of salivary secretion from baseline for each dose.
-
Determine the selectivity ratio by comparing the effective dose for increasing bladder capacity to the dose that causes significant side effects.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study investigating this compound in rats.
References
- 1. urotoday.com [urotoday.com]
- 2. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mims.com [mims.com]
- 7. ics.org [ics.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the combination of vibegron and this compound on bladder function in urethane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
Application Notes and Protocols for Imidafenacin in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing imidafenacin in radioligand binding assays for muscarinic receptor studies. The protocols outlined below are designed to ensure robust and reproducible results for the characterization of this compound's binding affinity and selectivity.
Introduction
This compound is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs), primarily targeting the M3 and M1 subtypes with a lower affinity for the M2 subtype.[1][2][3] This pharmacological profile makes it an effective agent for the treatment of overactive bladder (OAB), where it acts by antagonizing M3 receptors in the detrusor muscle to reduce involuntary bladder contractions.[1][4][5] Radioligand binding assays are crucial for elucidating the affinity (Ki) and receptor density (Bmax) of compounds like this compound at specific receptor subtypes. This document details the necessary protocols for conducting such assays.
Quantitative Data Summary
The binding affinities of this compound for human muscarinic receptor subtypes are summarized in the table below. This data is essential for designing and interpreting radioligand binding experiments.
| Receptor Subtype | Radioligand | Kᵢ (nM) of this compound | Reference Tissue/Cell |
| M1 | [³H]N-methylscopolamine ([³H]NMS) | Low nM range | Recombinant human receptors |
| M2 | [³H]N-methylscopolamine ([³H]NMS) | Higher than M1 and M3 | Recombinant human receptors |
| M3 | [³H]N-methylscopolamine ([³H]NMS) | Low nM range | Recombinant human receptors |
| Muscarinic Receptors (mixed) | [³H]this compound | Kd ~3x higher in bladder vs. parotid gland | Human bladder and parotid gland[6] |
| Muscarinic Receptors (mixed) | [³H]N-methylscopolamine ([³H]NMS) | Competitive binding observed | Human bladder mucosa and detrusor muscle[7] |
Signaling Pathways
This compound's therapeutic effects and potential side effects are dictated by its interaction with different muscarinic receptor subtypes, each linked to distinct signaling pathways.
References
- 1. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 2. radioligand binding studies | PPT [slideshare.net]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
Imidafenacin: A Pharmacological Tool for Probing Muscarinic Receptor Signaling
Application Notes and Protocols for Researchers
Introduction
Imidafenacin is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a well-documented high affinity for the M3 and M1 subtypes and a lower affinity for the M2 subtype.[1][2][3] This pharmacological profile makes this compound a valuable tool for researchers in pharmacology, drug discovery, and cell signaling to investigate the diverse roles of muscarinic receptor subtypes in various physiological and pathological processes. Its selectivity allows for the targeted blockade of specific signaling pathways, enabling a deeper understanding of their downstream effects.
Primarily known for its clinical use in treating overactive bladder (OAB), this compound's utility in a research setting stems from its ability to differentiate between muscarinic receptor subtypes.[4][5] It can be employed in a variety of in vitro and in vivo experimental models to explore the functional consequences of M1 and M3 receptor antagonism. These application notes provide a summary of this compound's pharmacological properties and detailed protocols for its use in key experimental assays to study muscarinic receptor signaling.
Pharmacological Profile of this compound
This compound acts as a competitive antagonist at muscarinic receptors, thereby inhibiting the effects of the endogenous agonist, acetylcholine.[6] Its selectivity for M1 and M3 receptors over M2 receptors is a key feature that can be exploited in experimental design.[1][7][8]
Table 1: Muscarinic Receptor Subtype Selectivity of this compound
| Receptor Subtype | Affinity (Binding) | Functional Antagonism | Primary G-Protein Coupling | Key Downstream Signaling Pathway |
| M1 | High | Potent Antagonist | Gαq/11 | Phospholipase C activation → IP3 & DAG production → Increased intracellular Ca²⁺ |
| M2 | Low | Less Potent Antagonist | Gαi/o | Adenylyl cyclase inhibition → Decreased cAMP |
| M3 | High | Potent Antagonist | Gαq/11 | Phospholipase C activation → IP3 & DAG production → Increased intracellular Ca²⁺ |
| M4 | Moderate | Antagonist | Gαi/o | Adenylyl cyclase inhibition → Decreased cAMP |
| M5 | Moderate | Antagonist | Gαq/11 | Phospholipase C activation → IP3 & DAG production → Increased intracellular Ca²⁺ |
Note: The table provides a qualitative summary. Specific binding affinities (Ki) and functional potencies (IC50) can vary depending on the experimental system (e.g., cell type, tissue, radioligand used).
Table 2: Reported Quantitative Data for this compound
| Parameter | Receptor Subtype | Value | Species/System | Reference |
| Kb | M3 | 0.317 nM | Not specified | [9] |
| IC50 | M2 | 4.13 nM | Not specified | [9] |
Experimental Protocols
Here, we provide detailed protocols for fundamental assays used to characterize the interaction of this compound with muscarinic receptors and its effect on their signaling pathways.
Radioligand Binding Assay: Determining Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes using a competitive binding assay with a non-selective muscarinic radioligand, such as [³H]N-methylscopolamine ([³H]NMS).
Workflow for Radioligand Binding Assay
Caption: Workflow for determining this compound's binding affinity.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
[³H]N-methylscopolamine ([³H]NMS)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Atropine (1 µM)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation:
-
Thaw the cell membrane preparations on ice.
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.
-
Prepare a solution of [³H]NMS in assay buffer at a concentration close to its Kd for the receptor subtype being studied.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]NMS solution, and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of 1 µM atropine, 50 µL of [³H]NMS solution, and 100 µL of membrane preparation.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]NMS solution, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inositol Phosphate (IP) Accumulation
This protocol measures the functional antagonism of this compound at Gαq/11-coupled muscarinic receptors (M1, M3, M5) by quantifying its ability to inhibit agonist-induced inositol phosphate accumulation.
Signaling Pathway for M1/M3/M5 Receptors
Caption: M1/M3/M5 receptor signaling pathway.
Materials:
-
Cells expressing the M1, M3, or M5 muscarinic receptor subtype.
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
This compound.
-
[³H]-myo-inositol.
-
LiCl solution.
-
Cell culture medium.
-
Dowex AG1-X8 resin.
-
Scintillation cocktail.
Procedure:
-
Cell Culture and Labeling:
-
Plate the cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating them overnight in inositol-free medium containing [³H]-myo-inositol (1-2 µCi/mL).
-
-
Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle) in a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, allowing for the accumulation of IPs.
-
Stimulate the cells with a muscarinic agonist (e.g., carbachol at its EC80 concentration) for 45-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by aspirating the medium and adding ice-cold perchloric acid or trichloroacetic acid.
-
Incubate on ice for 30 minutes to lyse the cells.
-
Neutralize the extracts with a suitable base (e.g., KOH).
-
-
Purification and Quantification:
-
Apply the neutralized extracts to columns containing Dowex AG1-X8 anion-exchange resin.
-
Wash the columns to remove free [³H]-myo-inositol.
-
Elute the total [³H]-inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
Add the eluate to scintillation vials with scintillation cocktail and quantify the radioactivity.
-
-
Data Analysis:
-
Plot the agonist-stimulated IP accumulation (in CPM) against the concentration of this compound.
-
Determine the IC50 value of this compound for the inhibition of the agonist response.
-
Functional Assay: cAMP Accumulation
This protocol is used to assess the antagonist activity of this compound at Gαi/o-coupled muscarinic receptors (M2, M4) by measuring its ability to reverse agonist-induced inhibition of adenylyl cyclase.
Signaling Pathway for M2/M4 Receptors
Caption: M2/M4 receptor signaling pathway.
Materials:
-
Cells expressing the M2 or M4 muscarinic receptor subtype.
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or radioligand binding-based).
Procedure:
-
Cell Culture:
-
Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
-
Assay:
-
Pre-treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for 15-20 minutes.
-
Add a muscarinic agonist (at its EC80 for cAMP inhibition) and forskolin (to stimulate cAMP production) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the chosen assay format.
-
-
Data Analysis:
-
The agonist will inhibit the forskolin-stimulated cAMP production. This compound will reverse this inhibition.
-
Plot the cAMP levels against the concentration of this compound.
-
Determine the IC50 value for this compound's reversal of the agonist effect.
-
Conclusion
This compound's selectivity for M1 and M3 muscarinic receptor subtypes makes it a precise pharmacological tool for dissecting the roles of these receptors in cellular signaling and physiological function. The protocols provided here offer a foundation for researchers to characterize the effects of this compound and other muscarinic ligands in various experimental systems. By employing these methods, scientists can further elucidate the intricate mechanisms governed by muscarinic receptor signaling.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Distinct roles of M1 and M3 muscarinic acetylcholine receptors controlling oscillatory and non-oscillatory [Ca2+]i increase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Quantification of Imidafenacin in Plasma and Tissue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Imidafenacin in both plasma and tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a potent and selective antagonist of M3 and M1 muscarinic receptors, primarily used for the treatment of overactive bladder. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The following protocols detail validated methods for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, ensuring high sensitivity, specificity, and reproducibility.
Introduction
This compound, with the chemical name 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, exerts its therapeutic effect by inhibiting the binding of acetylcholine to M3 and M1 muscarinic receptors. This action leads to the relaxation of the bladder's detrusor muscle, thereby alleviating the symptoms of overactive bladder. To support the development and clinical use of this compound, robust bioanalytical methods are essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS has emerged as the preferred technique for this purpose due to its superior sensitivity and selectivity.
This application note provides detailed protocols for the quantification of this compound in plasma and tissue matrices. The plasma method is based on established and validated procedures, while the tissue method is a comprehensive protocol derived from best practices for small molecule extraction from tissue homogenates.
Mechanism of Action: M3 Muscarinic Receptor Signaling
This compound is an antagonist at the M3 muscarinic acetylcholine receptor. The binding of the natural ligand, acetylcholine, to the M3 receptor initiates a signaling cascade that leads to smooth muscle contraction. This compound competitively blocks this binding, thereby inhibiting the downstream signaling pathway.
Experimental Protocols
Quantification of this compound in Human Plasma
This protocol is adapted from validated methods for the determination of this compound in human plasma.[1][2][3]
1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., heparin or EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
1.2. Sample Preparation
Two primary methods for plasma sample preparation are protein precipitation (PPT) and solid-phase extraction (SPE). SPE is generally preferred for cleaner extracts.[1]
1.2.1. Protein Precipitation (PPT) Protocol [2][3]
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
1.2.2. Solid-Phase Extraction (SPE) Protocol [1]
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma, add the internal standard and vortex.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
1.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., Phenomenex Synergi 4 µm Hydro-RP 80 Å, 150 mm × 2.0 mm)[2] |
| Mobile Phase A | 0.2 mM Ammonium formate in water with 0.01% formic acid[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | Optimized for separation (e.g., start with low %B, ramp up to elute this compound, then re-equilibrate) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: m/z 320.3 → 238.0[2][3] |
| IS (Silodosin): m/z 496.4 → 261.0[2][3] | |
| Ion Source Temp. | Optimized for the instrument |
| Collision Gas | Argon |
1.4. Method Validation Summary for Plasma
The following table summarizes typical validation parameters for the LC-MS/MS method for this compound in human plasma.
| Parameter | Result |
| Linearity Range | 10 - 1000 pg/mL[2] |
| 10 - 500 pg/mL[1] | |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 80%[4] |
| Matrix Effect | Minimal and compensated by IS |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[1][2] |
Quantification of this compound in Tissue
This protocol provides a general framework for the quantification of this compound in tissue, such as the bladder. This method should be validated for the specific tissue type.
2.1. Materials and Reagents
-
Same as for plasma analysis.
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Centrifuge tubes
2.2. Tissue Sample Preparation Protocol
-
Accurately weigh the frozen tissue sample (e.g., 50-100 mg).
-
Add a 3-5 fold volume of ice-cold PBS (e.g., for 100 mg tissue, add 300-500 µL PBS).
-
Homogenize the tissue on ice until a uniform homogenate is obtained.
-
To a known volume of the tissue homogenate (e.g., 100 µL), add the internal standard.
-
Perform protein precipitation or solid-phase extraction as described for plasma samples (Sections 1.2.1 or 1.2.2).
-
Proceed with the LC-MS/MS analysis as detailed for plasma samples (Section 1.3).
2.3. Method Validation Considerations for Tissue
Validation for tissue samples should include the following:
| Parameter | Considerations |
| Homogenization Efficiency | Ensure complete cell lysis and drug release. |
| Recovery | Determine the extraction efficiency from the tissue homogenate. A recovery of >70% is generally considered acceptable. |
| Matrix Effect | Evaluate the ion suppression or enhancement caused by the tissue matrix. Use of a stable isotope-labeled internal standard is highly recommended. |
| Stability | Assess the stability of this compound in the tissue homogenate under various storage conditions. |
2.4. Expected Quantitative Data for Tissue (Reference)
While specific data for this compound in bladder tissue is limited, a study on the related antimuscarinic drug, oxybutynin, in rat bladder tissue reported an extraction recovery of over 70%. This can be used as a benchmark for method development.
Experimental Workflow
The overall workflow for the quantification of this compound in plasma and tissue is depicted below.
Conclusion
The LC-MS/MS methods described in this application note provide a robust and reliable approach for the quantification of this compound in both plasma and tissue samples. The detailed protocols and validation parameters offer a solid foundation for researchers, scientists, and drug development professionals to implement these methods in their laboratories. Adherence to these protocols will ensure the generation of high-quality data for pharmacokinetic and other related studies, ultimately contributing to a better understanding of the pharmacology of this compound.
References
Imidafenacin Treatment Protocol for Mouse Models of Detrusor Overactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Imidafenacin in treating detrusor overactivity in mouse models. The protocols are based on established methods for inducing bladder overactivity and clinical data on this compound's use.
Mechanism of Action
This compound is a potent and selective antagonist of M3 and M1 muscarinic acetylcholine receptors, with a lower affinity for the M2 subtype.[1][2][3] In the bladder, M3 receptors are primarily responsible for mediating detrusor smooth muscle contraction.[1][2] M1 receptors are thought to be involved in neurotransmitter release at the neuromuscular junction. By blocking these receptors, this compound effectively suppresses involuntary bladder contractions, a hallmark of detrusor overactivity.
Signaling Pathway of this compound in Detrusor Muscle
References
Application Notes and Protocols: Investigating Muscarinic Receptor Function with Imidafenacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidafenacin is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a primary clinical application in the treatment of overactive bladder (OAB).[1][2] Its mechanism of action involves the competitive and reversible blockade of mAChRs, particularly the M3 and M1 subtypes, which are crucial in mediating bladder contraction and salivary secretion.[2][3][4][5] While agonists induce desensitization of G-protein coupled receptors (GPCRs) like mAChRs, this compound, as an antagonist, prevents this phenomenon by blocking receptor activation. These application notes provide a framework for utilizing this compound as a pharmacological tool to investigate muscarinic receptor function, including its binding characteristics and its ability to inhibit agonist-induced signaling. The following protocols detail key in vitro assays for characterizing the pharmacological profile of this compound and similar compounds.
Data Presentation: Quantitative Pharmacological Profile of this compound
The following tables summarize the binding affinities (Ki) and dissociation constants (Kd) of this compound for various muscarinic receptor subtypes, compiled from multiple studies. This data highlights the selectivity profile of this compound.
Table 1: this compound Binding Affinity (Ki) at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| M1 | 1.8 | [6] |
| M2 | 26 | [6] |
| M3 | 0.6 | [6] |
Table 2: this compound Dissociation Constant (Kd) in Various Tissues
| Tissue (Rat) | Predominant Receptor Subtypes | Kd (nM) | Reference |
| Bladder | M2, M3 | 1.2 - 1.4 | [5] |
| Submaxillary Gland | M1, M3 | 0.4 - 0.7 | [5] |
| Heart | M2 | 2.2 - 4.5 | [5] |
| Prostate | M1, M3 | 0.4 - 0.7 | [5] |
| Cerebral Cortex | M1 | 0.4 - 0.7 | [5] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathways of muscarinic receptors and the logical workflow for investigating the antagonist properties of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the antagonist properties of this compound at muscarinic receptors.
Protocol 1: Radioligand Binding Assay for Determining this compound Affinity (Ki)
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for muscarinic receptors using a radiolabeled antagonist, such as [N-methyl-³H]scopolamine ([³H]NMS).
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
[³H]NMS (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
-
Vacuum filtration manifold
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]NMS (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM atropine), 50 µL of [³H]NMS, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]NMS, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]NMS binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Influx Assay for Determining this compound Potency (IC₅₀)
This protocol measures the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing M1 or M3 muscarinic receptors.
Materials:
-
Cells stably expressing M1 or M3 muscarinic receptors (e.g., CHO-M1 or HEK-M3)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
This compound
-
Muscarinic agonist (e.g., carbachol, acetylcholine)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of 100 µL of assay buffer in each well.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Signal Measurement:
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence for 10-20 seconds.
-
Add a fixed concentration of the muscarinic agonist (typically an EC₈₀ concentration) to all wells simultaneously using the instrument's injection system.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the agonist-induced calcium response) using non-linear regression analysis.
-
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of muscarinic receptor function. Its selectivity for M1 and M3 subtypes allows for the dissection of the roles of these receptors in various physiological and pathological processes. The provided protocols for radioligand binding and functional assays offer a robust framework for characterizing the antagonist properties of this compound and other compounds targeting muscarinic receptors. As an antagonist, this compound effectively prevents agonist-induced receptor activation and subsequent desensitization, making it a crucial reagent for studying the intricacies of muscarinic receptor signaling and for the development of novel therapeutics.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 4. Characterization of muscarinic receptor binding by the novel radioligand, [(3)H]this compound, in the bladder and other tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ics.org [ics.org]
- 6. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Imidafenacin Solubility for In Vitro Assays
Welcome to the technical support center for improving the aqueous solubility of Imidafenacin in your in vitro research. This resource provides troubleshooting guidance and frequently asked questions to help you achieve reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is an antimuscarinic agent used for the treatment of overactive bladder.[1] It is a weakly basic compound with limited water solubility, which can pose a significant challenge for in vitro studies that require the compound to be fully dissolved in aqueous buffers for accurate and reproducible results.[2] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable biological data.
Q2: What are the general approaches to improve the solubility of poorly water-soluble drugs like this compound?
Several strategies can be employed to enhance the aqueous solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical methods. Physical modifications include particle size reduction (micronization, nanosuspension) and modifications of the solid state (polymorphs, amorphous forms).[3][4][5] Chemical approaches involve the use of excipients or formulation changes, such as pH adjustment, co-solvents, surfactants, cyclodextrins, and solid dispersions.[3][6][7][8][9]
Q3: How does pH influence the solubility of this compound?
As a weakly basic drug, the solubility of this compound is pH-dependent.[2] In acidic conditions (lower pH), the molecule can become protonated, forming a more soluble salt. Conversely, in neutral or basic conditions (higher pH), it is likely to be less soluble. Therefore, adjusting the pH of your buffer system can be a primary and effective method to enhance its solubility.[6][8]
Q4: What are co-solvents and how can they help with this compound solubility?
Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of a non-polar solute.[6] They work by reducing the polarity of the solvent system.[6] Commonly used co-solvents in pharmaceutical research include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][7][9] For in vitro assays, it is crucial to use a co-solvent at a concentration that is non-toxic to the cells or biological system being studied.
Q5: Can surfactants be used to improve this compound solubility for cell-based assays?
Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[3][7] However, their use in cell-based assays requires caution. Many surfactants can be cytotoxic at concentrations above their critical micelle concentration (CMC).[10] For enzyme assays or acellular systems, non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) may be suitable.[10]
Troubleshooting Guide
Issue: this compound precipitates out of solution upon addition to my aqueous assay buffer.
This is a common issue arising from the low aqueous solubility of this compound. Here are some steps to troubleshoot this problem:
Step 1: Review Your Stock Solution Preparation
-
Initial Dissolution: Ensure your primary stock solution of this compound is prepared in an appropriate organic solvent like DMSO at a high concentration.
-
Sonication: Gentle sonication can help dissolve the compound in the stock solvent.
Step 2: Optimize the Final Assay Concentration
-
Lower Concentration: If possible, try to work with the lowest effective concentration of this compound in your assay to minimize the risk of precipitation.
-
Serial Dilutions: When preparing working solutions, perform serial dilutions from your stock into the assay buffer. Avoid large volume transfers of the organic stock directly into the aqueous buffer.
Step 3: Modify Your Aqueous Buffer
-
pH Adjustment: Since this compound is a weakly basic compound, lowering the pH of your buffer may increase its solubility.[2] Experiment with buffers at different pH values (e.g., pH 6.0, 6.5, 7.0) to find an optimal condition that is also compatible with your assay.
-
Co-solvent Addition: Introduce a small percentage of a co-solvent into your final assay medium. Start with a low concentration (e.g., 0.1-0.5% DMSO) and incrementally increase it, ensuring the final concentration is not detrimental to your experimental system.[10]
Step 4: Consider a Different Solubilization Strategy
If the above steps are insufficient, you may need to explore more advanced solubilization techniques. The choice of method will depend on the specific requirements of your in vitro assay.
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages | Suitability for In Vitro Assays |
| pH Adjustment | Increases the ionization of weakly acidic or basic drugs, forming more soluble salts.[6] | Simple, cost-effective, and often the first approach to try. | Only applicable to ionizable drugs; the required pH may not be compatible with the biological assay.[6] | High, provided the optimal pH is within the physiological range of the assay. |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for non-polar solutes.[6] | Effective for many poorly soluble compounds; a wide range of co-solvents are available.[7] | The organic solvent may be toxic to cells or interfere with the assay at higher concentrations.[10] | High, but requires careful optimization of the co-solvent concentration to avoid toxicity. |
| Surfactants | Form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[3][7] | Can significantly increase solubility. | Potential for cytotoxicity, especially in cell-based assays; may interfere with protein-drug interactions.[10] | Moderate; more suitable for acellular assays. Requires careful selection of a non-toxic surfactant and concentration. |
| Cyclodextrins | Form inclusion complexes with hydrophobic drug molecules, where the drug is encapsulated within the cyclodextrin cavity.[8] | Generally have low toxicity; can improve drug stability.[8] | Can be expensive; may alter the free drug concentration available for biological activity. | Moderate to High; requires validation to ensure the cyclodextrin does not interfere with the assay. |
| Solid Dispersions | The drug is dispersed in a molecularly amorphous state within a hydrophilic carrier matrix, enhancing the dissolution rate.[3][4] | Can significantly improve both solubility and dissolution rate. | Requires specialized formulation development. | Low for direct application in preparing assay solutions; more relevant for oral drug formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Gently vortex and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw the stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the appropriate intermediate DMSO stock to your pre-warmed aqueous assay buffer to achieve the final desired concentration of this compound.
-
Ensure the final concentration of DMSO in the assay buffer is low (typically ≤ 0.5%) to minimize solvent toxicity.
-
Immediately vortex the final working solution to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Protocol 2: Solubility Assessment of this compound at Different pH Values
-
Prepare a Series of Buffers:
-
Prepare a set of biologically relevant buffers with varying pH values (e.g., pH 5.0, 6.0, 6.8, 7.4). Common buffer systems include phosphate-buffered saline (PBS) and citrate buffers.
-
-
Prepare Supersaturated Solutions:
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the incubation period, carefully withdraw a sample from each vial.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Plot the measured solubility of this compound against the pH of the buffers to determine the pH-solubility profile.
-
Visualizations
References
- 1. This compound | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Imidafenacin Dosage in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Imidafenacin dosage to achieve maximal efficacy in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antimuscarinic agent that primarily targets M3 and M1 muscarinic acetylcholine receptors.[1] In the bladder, acetylcholine is released from parasympathetic nerves, binding to M3 receptors on the detrusor smooth muscle. This binding initiates a signaling cascade that leads to muscle contraction and urination.[2] this compound competitively antagonizes these M3 receptors, thereby reducing involuntary detrusor muscle contractions and increasing bladder capacity.[1][2] It also has a high affinity for M1 receptors, which are believed to play a role in modulating bladder afferent nerve activity.[3]
Q2: What are the key pharmacokinetic features of this compound in animal models?
A2: Animal studies, particularly in rats, have demonstrated that orally administered this compound shows a higher concentration in the bladder compared to serum or other organs like the submaxillary gland.[4] This bladder selectivity is a key feature, suggesting that the drug preferentially accumulates at its target site.[3][4] Furthermore, this compound that is excreted into the urine may be reabsorbed into the bladder tissue, contributing to a longer duration of action at the muscarinic receptors in the bladder.[4]
Q3: What animal models are typically used to assess the efficacy of this compound?
A3: The most common animal model for studying the efficacy of this compound is the rat. Efficacy is often evaluated using cystometry in both normal, healthy rats and in models of bladder dysfunction.[5][6][7] These dysfunction models can be created, for example, by inducing a functional urethral obstruction with an α1-adrenoceptor agonist or by creating a partial bladder outlet obstruction (BOO) through surgical ligation of the urethra.[5][7]
Q4: What are the recommended starting doses for this compound in rat studies?
A4: The optimal dose will depend on the route of administration and the specific experimental model. Based on published data, for intravenous administration in rats, a minimum effective dose to increase bladder capacity has been reported as low as 0.003 mg/kg.[3] For oral administration, one study identified an ID50 of 0.055 mg/kg for preventing a decrease in bladder capacity in conscious rats.[8] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Data Presentation: this compound Dose-Response in Rats
The following tables summarize key quantitative data from animal studies.
Table 1: Intravenous this compound Efficacy in Anesthetized Rats
| Dose (mg/kg, i.v.) | Primary Efficacy Endpoint | Key Findings |
| 0.003 | Bladder Capacity | Minimum effective dose to significantly increase bladder capacity.[3] |
| 0.01 | Bladder Capacity | Markedly increased bladder capacity with no significant effect on residual urine volume or voiding efficiency.[5] |
| 0.03 | Maximum Urinary Flow Rate | Minimum dose to cause a significant decrease in the maximum urinary flow rate in a model of urethral obstruction.[5] |
| 0.001 - 0.003 | Bladder Capacity & Voided Volume | Dose-dependently increased bladder capacity and voided volume without affecting residual volume or micturition pressure.[6] |
Table 2: Oral this compound Efficacy in Conscious Rats
| Dose (mg/kg, p.o.) | Primary Efficacy Endpoint | Key Findings |
| 0.055 | Bladder Capacity | ID50 for preventing carbamylcholine-induced decrease in bladder capacity.[8] |
Experimental Protocols
Key Experiment: Cystometry in Anesthetized Rats
Objective: To evaluate the effect of this compound on bladder function, including bladder capacity, micturition pressure, and residual volume.
Methodology:
-
Animal Preparation: Female Sprague-Dawley rats are anesthetized (e.g., with urethane). A catheter is inserted into the bladder dome and secured with a ligature. The catheter is connected via a three-way stopcock to a pressure transducer and an infusion pump.[5][9]
-
Cystometry Procedure: Saline is continuously infused into the bladder at a constant rate (e.g., 0.088 ml/min).[10] Bladder pressure is continuously recorded. Micturition is triggered when the bladder reaches its capacity, and the voided urine is collected and measured to determine the voided volume.[11]
-
Drug Administration: this compound or vehicle is administered intravenously (i.v.) through a cannulated vein (e.g., femoral vein).[5]
-
Data Analysis: Key parameters measured include:
-
Bladder Capacity: The sum of the voided volume and the residual volume.[1]
-
Micturition Pressure: The peak bladder pressure during a voiding contraction.[11]
-
Voided Volume: The volume of urine expelled during micturition.[11]
-
Residual Volume: The volume of urine remaining in the bladder after voiding, typically measured by withdrawing the remaining fluid through the catheter.[1]
-
Voiding Efficiency: (Voided Volume / Bladder Capacity) x 100.[11]
-
Troubleshooting Guides
Issue 1: High Variability in Cystometry Readings
-
Possible Cause: Inconsistent catheter placement, bladder irritation from the catheter, or animal stress (in conscious models).[11]
-
Troubleshooting Steps:
-
Ensure consistent and secure placement of the bladder catheter.
-
Allow for an acclimatization period for the animal to stabilize after surgery and before starting baseline measurements.[11]
-
In conscious models, minimize environmental stressors.
-
Use a consistent infusion rate and temperature of the saline.[10]
-
Flag and potentially exclude micturition cycles with high measurement errors based on the conservation of volume principle.
-
Issue 2: Inconsistent Drug Effects
-
Possible Cause: Improper drug formulation or administration, or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Verify the concentration and stability of the this compound solution.
-
Ensure accurate and consistent administration of the drug (e.g., proper cannulation for i.v. administration).
-
Consider the timing of efficacy measurements relative to the drug's known pharmacokinetic profile.
-
Issue 3: Low Voiding Efficiency
-
Possible Cause: Urethral obstruction (either experimental or unintentional), or excessive anesthetic depth affecting the micturition reflex.[5]
-
Troubleshooting Steps:
-
Carefully check for any kinks or blockages in the catheter or urethra.
-
If using an obstruction model, ensure the level of obstruction is consistent across animals.[5]
-
Monitor the depth of anesthesia and adjust as necessary to maintain a stable micturition reflex.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound blocks the M3 muscarinic receptor signaling pathway.
Caption: Experimental workflow for a typical cystometry study in rats.
References
- 1. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vivo bladder selectivity of this compound, a novel antimuscarinic agent, assessed by using an effectiveness index for bladder capacity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound exerts the antidiuretic effect by enhancing vasopressin-related responses in orally water-loaded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | On variability and detecting unreliable measurements in animal cystometry [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On variability and detecting unreliable measurements in animal cystometry - PMC [pmc.ncbi.nlm.nih.gov]
Imidafenacin Technical Support Center: Solvent Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage and stability of Imidafenacin in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: How should I store this compound stock solutions?
As a general best practice for compounds of this nature, it is advisable to store stock solutions at -20°C or -80°C to minimize degradation. Solutions should be protected from light. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.
Q3: What are the known degradation pathways for this compound?
Specific degradation pathways of this compound in different solvents under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) are not extensively detailed in publicly available literature. However, forced degradation studies are a standard part of drug development to establish the intrinsic stability of a molecule[2][3]. Such studies would typically involve exposing the drug to harsh conditions to identify potential degradation products and pathways.
Q4: Have any impurities or degradation products of this compound been identified?
Yes, a study on the impurities in this compound raw material and its tablets identified three substances:
-
4-(2-methyl-1H-imidazol-1-yl)-2, 2-diphenylbutyronitrile
-
4-(2-methyl-1H-imidazol-1-yl)-2, 2-diphenylbutanoic acid
-
4-(1H-imidazol-1-yl)-2, 2-diphenylbutanamide[4]
It is plausible that these could also be formed under certain degradation conditions.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent results in bioassays. | This compound degradation in the solvent. | 1. Prepare a fresh stock solution of this compound. 2. If using a previously prepared stock solution, verify its integrity by a suitable analytical method like HPLC. 3. Consider the compatibility of your solvent with the assay system. Some organic solvents can interfere with biological assays. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent from the stock solution is low enough to be tolerated by the aqueous buffer without causing precipitation. 2. A small amount of co-solvent might be necessary in the final assay buffer, but its effect on the experiment must be validated. |
| Appearance of unknown peaks in chromatograms. | Degradation of this compound or interaction with other components. | 1. Analyze a fresh sample of this compound to confirm the identity of the main peak. 2. Review the storage conditions and age of the solution. 3. If performing forced degradation studies, these new peaks are expected and should be characterized. |
Data Presentation
Table 1: Stability of this compound in a Mixed Solvent System
| Solvent System | Concentration | Temperature | Duration | Stability | Reference |
| Acetonitrile:20mmol/L Disodium Phosphate Solution (pH 7.45) (1:1 v/v) | Not Specified | Ambient | 8 hours | Stable | [1] |
Note: Comprehensive quantitative data on the long-term stability of this compound in common pure organic solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile) is not currently available in the public domain. Researchers are advised to perform their own stability assessments for long-term storage.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a method for determining the content and related substances of this compound[1]. It can be used to assess the stability of this compound in various solvent systems.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 250 x 4.6 mm (I.D.) |
| Mobile Phase | Acetonitrile : 20 mmol/L Disodium Phosphate Solution (pH 7.45) = 37:63 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
| Injection Volume | Not specified, typically 10-20 µL |
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Test Solution: Prepare a solution of this compound in the solvent of interest. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
3. Stability Study Procedure (Example):
-
Prepare a stock solution of this compound in the desired solvent (e.g., Methanol, DMSO, Acetonitrile).
-
Store aliquots of the stock solution under different conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot, dilute it with the mobile phase to the working concentration, and inject it into the HPLC system.
-
Monitor the chromatograms for any decrease in the peak area of the parent this compound peak and the appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
Mandatory Visualizations
This compound Signaling Pathway
This compound is an antagonist of muscarinic acetylcholine receptors, primarily M3 and M1, with a lower affinity for M2 receptors. This action inhibits the downstream signaling that leads to bladder muscle contraction.
References
- 1. CN103063795A - Methods for determining the content of this compound and detecting related substances - Google Patents [patents.google.com]
- 2. This compound | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Overcoming Imidafenacin Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome potential interference caused by Imidafenacin in fluorescence-based assays. While specific data on the fluorescent properties of this compound is not extensively published, this guide offers a systematic approach based on established principles of assay interference to ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a diarylmethane derivative and an antimuscarinic agent used for treating overactive bladder by antagonizing M1 and M3 muscarinic receptors.[1][2][3] Like many small molecules, particularly those with heterocyclic ring structures, this compound has the potential to interfere with fluorescence-based assays through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce when excited by the light source used in the assay, leading to a false-positive signal.
-
Fluorescence Quenching: this compound might interact with the fluorescent probe in your assay, causing a decrease in the fluorescence signal, which could be misinterpreted as biological activity.
-
Inner Filter Effect: The compound may absorb light at the excitation or emission wavelengths of your fluorophore, leading to a reduction in the detected signal.[4]
Q2: How can I determine if this compound is interfering with my assay?
The first step is to run a set of control experiments. The most critical control is a "compound-only" control. This involves running the assay with this compound but without the fluorescent probe or other key biological components. Any signal detected in this control is likely due to the autofluorescence of this compound. Additionally, comparing the signal of your fluorescent probe with and without this compound (in the absence of the biological target) can indicate quenching or inner filter effects.
Q3: Are there computational tools that can predict the autofluorescence of a compound like this compound?
Yes, several cheminformatics tools can predict the likelihood of a compound being fluorescent. One such open-source tool is "InterPred," which can predict compound fluorescence in blue, green, and red channels.[5] While not a substitute for experimental validation, these tools can provide an early indication of potential interference.
Troubleshooting Guides
Issue 1: Unexpectedly High Fluorescence Signal in the Presence of this compound
This is a common indication of compound autofluorescence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high fluorescence signals.
Mitigation Strategies for Autofluorescence:
-
Spectral Shift: The most effective strategy is often to switch to a fluorophore that has excitation and emission wavelengths outside of the range of this compound's fluorescence. Generally, red-shifted fluorophores are less prone to interference from compound autofluorescence.[5][6]
-
Time-Resolved Fluorescence (TRF): If your plate reader has this capability, using TR-FRET assays can minimize interference as the fluorescence of most small molecules has a short lifetime compared to the long-lived emission of lanthanide donors used in TRF.[7][8]
-
Kinetic vs. Endpoint Reading: Reading the assay kinetically can sometimes help distinguish between a rapid, compound-related signal and the slower, enzyme-driven reaction.
-
Background Subtraction: If the autofluorescence is consistent, you may be able to subtract the signal from the compound-only control wells. However, this assumes the autofluorescence is not affected by other assay components.
Issue 2: Unexpectedly Low Fluorescence Signal in the Presence of this compound
This could be due to fluorescence quenching or the inner filter effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low fluorescence signals.
Mitigation Strategies for Quenching/Inner Filter Effect:
-
Lower Compound Concentration: If possible, use a lower concentration of this compound.
-
Change Fluorophore: Use a different fluorescent probe that may be less susceptible to quenching by this compound.
-
Correct for Inner Filter Effect: This can be done by measuring the absorbance of this compound at the excitation and emission wavelengths of your fluorophore and applying a correction formula.
-
Orthogonal Assay: Consider using a non-fluorescence-based detection method, such as luminescence or absorbance at a different wavelength, to confirm your findings.
Data Presentation
Table 1: Spectral Properties of Common Fluorophores to Aid in Avoiding Interference
| Fluorophore | Excitation (nm) | Emission (nm) | Spectral Region | Potential for Interference |
| DAPI | 358 | 461 | Blue | High |
| FITC | 495 | 519 | Green | Moderate |
| Rhodamine | 552 | 575 | Orange | Lower |
| Cy5 | 650 | 670 | Far-Red | Lowest |
Note: The potential for interference is a generalization. It is crucial to experimentally determine the spectral properties of the interfering compound.
Experimental Protocols
Protocol 1: Determining the Autofluorescence Spectrum of this compound
Objective: To measure the excitation and emission spectra of this compound to identify its autofluorescent properties.
Materials:
-
This compound stock solution
-
Assay buffer
-
Spectrofluorometer or fluorescence plate reader with scanning capabilities
-
Appropriate cuvettes or microplates
Method:
-
Prepare a series of dilutions of this compound in the assay buffer at concentrations relevant to your experiment.
-
Emission Scan: a. Set the spectrofluorometer to a fixed excitation wavelength (e.g., 350 nm). b. Scan the emission spectrum across a broad range (e.g., 400-700 nm). c. Repeat for several excitation wavelengths across the UV and visible spectrum.
-
Excitation Scan: a. Identify the wavelength of maximum emission from the emission scans. b. Set the spectrofluorometer to detect at this emission wavelength. c. Scan the excitation spectrum across a broad range (e.g., 300-600 nm).
-
Analysis: Plot the excitation and emission spectra to determine the wavelengths at which this compound fluoresces. This information will guide your choice of fluorophores for your primary assay.
Protocol 2: Implementing a Red-Shifted Fluorescence Assay
Objective: To mitigate this compound autofluorescence by using a fluorophore with excitation and emission in the far-red spectrum.
Materials:
-
Biological target and substrate
-
This compound
-
Far-red fluorophore (e.g., Cy5-conjugated substrate)
-
Assay buffer
-
Fluorescence plate reader with appropriate filters for the far-red fluorophore
Method:
-
Optimize the assay using the far-red fluorophore according to the manufacturer's instructions.
-
Run the following controls in parallel with your main experiment:
-
No-Enzyme Control: To determine background signal.
-
Compound-Only Control: this compound in assay buffer to check for autofluorescence in the far-red channel.
-
Vehicle Control: To establish the baseline for no inhibition/activation.
-
-
Perform the assay with a concentration range of this compound.
-
Read the plate at the excitation and emission wavelengths appropriate for the far-red fluorophore (e.g., Ex/Em ~650/670 nm for Cy5).
-
Analysis: Compare the signal in the presence of this compound to the vehicle control. The signal from the compound-only control should be negligible.
Signaling Pathways and Mechanisms
Caption: Mechanisms of fluorescence assay interference.
This compound's primary mechanism of action is the blockade of muscarinic receptors M1 and M3.[1][7][9] This is important to consider if your fluorescence assay is designed to measure downstream effects of these receptors, such as calcium signaling. Any observed interference from this compound must be distinguished from its intended biological effect.
Caption: Simplified M3 receptor signaling pathway blocked by this compound.
By following these troubleshooting guides and protocols, researchers can confidently assess and mitigate potential interference from this compound, ensuring the integrity of their fluorescence-based assay data.
References
- 1. This compound | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Multi-path quenchers: efficient quenching of common fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Effects of Imidafenacin in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing adverse effects associated with Imidafenacin in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of M3 and M1 muscarinic acetylcholine receptors, with a lower affinity for the M2 receptor subtype.[1][2][3][4][5] Its primary therapeutic effect in treating overactive bladder stems from the blockade of M3 receptors in the bladder's detrusor muscle, leading to muscle relaxation and increased bladder capacity.[1] The antagonism of M1 receptors is also thought to contribute to the regulation of acetylcholine release.[6] This selectivity for M3 and M1 receptors contributes to its targeted effect on the bladder with a potentially better safety profile compared to non-selective antimuscarinic agents.[1][2]
Q2: What are the most common adverse effects observed in long-term animal studies with this compound?
The most frequently reported adverse effects are extensions of its anticholinergic mechanism and include:
-
Dry Mouth (Xerostomia): Due to the blockade of muscarinic receptors in the salivary glands.
-
Constipation: Resulting from decreased gastrointestinal motility.
-
Blurred Vision: Caused by effects on muscarinic receptors in the eye.
-
Central Nervous System (CNS) Effects: At higher doses, effects such as dizziness or drowsiness may be observed, although this compound is suggested to have limited CNS penetration.[2]
Q3: How can I proactively monitor for these adverse effects in my animal studies?
Regular and systematic monitoring is crucial. This includes:
-
Daily Health Checks: Observe for general signs of well-being, changes in behavior, and hydration status.
-
Body Weight Measurement: Regular monitoring of body weight can be an early indicator of systemic toxicity or reduced food/water intake.
-
Sialorrhea Assessment: Quantify saliva production at baseline and at regular intervals during the study.
-
Fecal Output Monitoring: Track the number, weight, and consistency of fecal pellets.
-
Neurobehavioral Assessments: Implement a functional observational battery to detect any CNS-related abnormalities.
Troubleshooting Guides
Issue 1: Managing Dry Mouth (Xerostomia)
Symptoms in Rodents:
-
Excessive grooming or chewing on cage bars.
-
Difficulty in consuming dry food pellets.
-
Weight loss due to decreased food intake.
-
Thick, mucoid saliva.
Troubleshooting Protocol:
| Step | Action | Detailed Methodology |
| 1. Quantify Saliva Production | Measure pilocarpine-induced salivation. | Protocol for Measuring Salivary Secretion: 1. Anesthetize the animal (e.g., with isoflurane).2. Pre-weigh a small, absorbent cotton ball.3. Administer a subcutaneous injection of pilocarpine (0.5-1 mg/kg) to stimulate salivation.[7]4. Place the pre-weighed cotton ball in the animal's mouth for a fixed period (e.g., 5-15 minutes).5. Remove the cotton ball and immediately weigh it to determine the amount of saliva collected.[8][9]6. Compare the results to baseline and control groups. |
| 2. Supportive Care | Ensure adequate hydration and ease of eating. | - Provide water gels or hydrogels as a supplementary water source.- Moisten standard chow with water to create a mash, making it easier to consume. |
| 3. Dose Adjustment | Consider a dose reduction if adverse effects are severe. | If the dry mouth is significantly impacting the animal's health (e.g., severe weight loss), a reduction in the this compound dose may be necessary after consulting the study protocol and veterinarian. |
Quantitative Data on Salivary Inhibition:
| Agent | Animal Model | Dose | Effect on Salivary Secretion |
| This compound | Mice | - | Oral administration of this compound has been shown to reduce pilocarpine-induced salivary secretion.[10] |
| Oxybutynin | Mice | - | Oral administration of oxybutynin also reduces pilocarpine-induced salivary secretion, with a faster onset and shorter duration than tolterodine.[10] |
| Tolterodine | Mice | - | Oral administration of tolterodine demonstrates a slower onset but more persistent reduction in salivary secretion compared to oxybutynin.[10] |
Issue 2: Managing Constipation
Symptoms in Rodents:
-
Reduced number or absence of fecal pellets.
-
Hard, dry fecal pellets.
-
Abdominal distention or signs of discomfort.
-
Weight loss or reduced food intake.
Troubleshooting Protocol:
| Step | Action | Detailed Methodology |
| 1. Monitor Fecal Output | Quantify and qualify fecal production. | Protocol for Monitoring Fecal Output: 1. House animals individually in cages with a wire mesh floor or a clean, non-absorbent surface.2. Collect all fecal pellets produced over a 24-hour period.[11]3. Count the number of pellets and weigh them to determine the total fecal mass.[12]4. Assess stool consistency using a scoring system (e.g., 1=hard and dry, 2=firm, 3=soft and moist).[13]5. Measure fecal water content by weighing a sample of feces before and after drying in an oven. |
| 2. Dietary Intervention | Introduce dietary fiber to promote motility. | - Supplement the standard diet with soluble fibers such as pectin or inulin, typically at an inclusion rate of up to 10%.[14]- Ensure free access to water, as fiber supplementation requires adequate hydration to be effective. |
| 3. Experimental Model Control | Utilize a positive control for constipation. | Loperamide-Induced Constipation Model: 1. Administer loperamide hydrochloride (e.g., 5 mg/kg, oral gavage) to a control group to induce constipation.[15][16][17]2. This allows for the validation of monitoring parameters and the assessment of potential therapeutic interventions. |
Quantitative Data on Dietary Fiber Intervention for Constipation in Mice:
| Dietary Fiber | Effect on GI Transit Rate | Effect on Stool Weight (6h) | Effect on Stool Moisture |
| Arabinogalactan (AG) | Increased | Increased | Increased |
| Oat Bran (OB) | Increased | Increased | Increased |
| Soybean Soluble Dietary Fiber (SDF-S) | Increased | Increased | Increased |
| Inulin (IN) | Increased | Increased | Increased |
| Polydextrose (PD) | No significant increase | Increased | Increased |
| Data adapted from a study on loperamide-induced constipation in mice.[18] |
Visualizations
Signaling Pathways
Caption: this compound's antagonistic action on M1 and M3 muscarinic receptors.
Experimental Workflow
Caption: Workflow for managing adverse effects in long-term this compound studies.
References
- 1. Meta-Analysis of the Efficacy and Safety of this compound for Overactive Bladder Induced by Benign Prostatic Hyperplasia in Men Receiving Alpha-Blocker Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Muscarinic Receptor Binding of this compound in the Human Bladder Mucosa and Detrusor and Parotid Gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of muscarinic receptor binding and inhibition of salivation after oral administration of tolterodine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. inotiv.com [inotiv.com]
- 15. Loperamide-Induced Slow Transit Constipation (STC) Model in Mice | Gastrointestinal Motility Research [en.htscience.com]
- 16. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Different Efficacy of Five Soluble Dietary Fibers on Alleviating Loperamide-Induced Constipation in Mice: Influences of Different Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Imidafenacin Delivery for Targeted Tissue Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on refining the targeted delivery of imidafenacin.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments aimed at enhancing the tissue-specific effects of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Bladder Tissue Concentration | Inadequate systemic absorption of oral formulation. | 1. Ensure appropriate vehicle is used for oral administration in animal models. 2. Verify the integrity of the this compound compound. 3. Consider alternative routes of administration for preclinical studies, such as intravesical instillation, to bypass systemic absorption barriers.[1] |
| Rapid systemic clearance. | 1. Incorporate a controlled-release mechanism into the delivery system to maintain plasma concentrations. 2. Co-administration with inhibitors of CYP3A4 and UGT1A4, the primary metabolizing enzymes, could be explored in preclinical models to reduce clearance, though this may increase systemic exposure.[2][3] | |
| Significant Off-Target Effects (e.g., Dry Mouth in Animal Models) | High peak plasma concentrations following administration. | 1. Design a controlled-release formulation to avoid high initial plasma spikes. 2. Optimize the dose to the minimum effective level for bladder tissue. |
| Non-specific binding to muscarinic receptors in other tissues. | 1. While this compound has inherent selectivity for M3 and M1 over M2 receptors, formulation strategies could aim to further target bladder-specific physiological conditions.[4][5][6][7] 2. For intravesical delivery systems, ensure the formulation has properties that enhance bladder wall penetration while minimizing systemic uptake. | |
| Inconsistent Results in Preclinical Models | Variability in animal physiology and experimental conditions. | 1. Standardize animal models (species, age, sex). 2. Ensure consistent administration techniques and timing of tissue harvesting. 3. Control for factors that can influence bladder function, such as hydration status. |
| Formulation instability. | 1. Characterize the stability of the delivery system under experimental conditions (pH, temperature). 2. Use freshly prepared formulations for each experiment. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a competitive antagonist of muscarinic acetylcholine receptors.[2] It has a high affinity for M3 and M1 receptors and a lower affinity for M2 receptors.[4][5][6] In the bladder, antagonism of M3 receptors inhibits involuntary contractions of the detrusor muscle, while M1 receptor antagonism reduces acetylcholine release, both of which contribute to reducing the symptoms of overactive bladder.[2][8][9]
2. Why does this compound exhibit bladder selectivity?
This compound's bladder selectivity is attributed to two main factors:
-
Pharmacokinetics: Following oral administration, this compound distributes more readily to the bladder tissue compared to other tissues like the salivary glands.[1] Additionally, this compound excreted in the urine can act locally on the bladder urothelium.[1]
-
Receptor Kinetics: The duration of this compound's binding to muscarinic receptors is longer in the bladder than in other organs, such as the submaxillary gland.[10]
3. What are the key pharmacokinetic parameters of this compound?
| Parameter | Value | Reference |
| Absolute Oral Bioavailability | 57.8% | [3] |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | [2][3] |
| Plasma Half-life | Approximately 3 hours | [2][3] |
| Volume of Distribution | 43.9 L | [2] |
| Protein Binding | 88% | [2] |
| Metabolism | Primarily by CYP3A4 and UGT1A4 | [2][3] |
| Elimination | ~10% excreted unchanged in urine | [2] |
4. How can we further enhance the targeted delivery of this compound to the bladder?
While the current oral formulation demonstrates good bladder selectivity, further refinement could be achieved through:
-
Intravesical Delivery Systems: Formulations for direct instillation into the bladder, such as hydrogels or microparticles, could maximize local drug concentration while minimizing systemic exposure.
-
Nanoparticle-based Carriers: Encapsulating this compound in nanoparticles could modify its pharmacokinetic profile, potentially leading to prolonged retention in the bladder tissue.
-
Prodrug Strategies: Designing a prodrug that is activated specifically in the bladder environment could enhance tissue-specific drug release.
5. What are the common challenges in formulating this compound?
Like many pharmaceutical compounds, potential formulation challenges for this compound could include ensuring stability, achieving desired release profiles, and managing the solubility of the active pharmaceutical ingredient (API).[11][12] For targeted delivery systems, additional challenges include ensuring biocompatibility and achieving the desired tissue penetration and retention.
Experimental Protocols
Protocol 1: Evaluation of this compound Tissue Distribution in a Rat Model
Objective: To determine the concentration of this compound in the bladder, submaxillary gland, and plasma following oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Drug Administration: Administer this compound orally via gavage at a pharmacologically relevant dose (e.g., 1 mg/kg).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours) post-administration, euthanize a cohort of animals.
-
Tissue Harvesting: Immediately collect blood (for plasma), the entire urinary bladder, and submaxillary glands.
-
Sample Processing:
-
Centrifuge blood to separate plasma.
-
Homogenize bladder and submaxillary gland tissues in an appropriate buffer.
-
-
Quantification: Analyze the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[1][13]
Protocol 2: In Vitro Assessment of Controlled-Release this compound Formulation
Objective: To characterize the release kinetics of this compound from a novel controlled-release formulation.
Methodology:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare a dissolution medium that simulates physiological conditions (e.g., simulated gastric fluid followed by simulated intestinal fluid, or a buffer mimicking bladder urine composition).
-
Procedure:
-
Place the controlled-release formulation in the dissolution vessel.
-
Maintain the temperature at 37°C ± 0.5°C and the paddle speed at a constant rate (e.g., 50 rpm).
-
At specified time intervals, withdraw aliquots of the dissolution medium.
-
-
Analysis: Determine the concentration of this compound in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to determine the release profile.
Visualizations
Caption: this compound's mechanism of action in the bladder.
References
- 1. ics.org [ics.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Absolute bioavailability of this compound after oral administration to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scitechnol.com [scitechnol.com]
- 12. drugpatentwatch.com [drugpatentwatch.com]
- 13. Population pharmacokinetic analysis of a novel muscarinic receptor antagonist, this compound, in healthy volunteers and overactive bladder patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Showdown: Imidafenacin and Solifenacin in Overactive Bladder Models
A Comparative Efficacy Guide for Researchers
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and nocturia. Antimuscarinic agents remain a cornerstone of OAB treatment, and among them, imidafenacin and solifenacin are two prominent therapeutic options. This guide provides a detailed comparison of their preclinical efficacy, drawing upon experimental data from in vivo and in vitro OAB models to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Muscarinic Receptors
Both this compound and solifenacin exert their therapeutic effects by antagonizing muscarinic acetylcholine receptors in the bladder. However, their receptor subtype selectivity differs. This compound demonstrates high affinity for both M3 and M1 muscarinic receptor subtypes, while having a lower affinity for the M2 subtype.[1][2] In contrast, solifenacin is primarily a selective antagonist of the M3 muscarinic receptor. The M3 receptor is known to be directly involved in the contraction of the detrusor muscle, the smooth muscle of the bladder wall.[3] The role of the M1 receptor in the bladder is less defined but is thought to be involved in regulating acetylcholine release.[1]
In Vivo Efficacy: A Head-to-Head Comparison in Rat Cystometry Models
Cystometry in animal models is a crucial preclinical method for evaluating the efficacy of OAB drugs. A key study by Yamazaki et al. (2011) provides a direct comparison of this compound and solifenacin in urethane-anesthetized rats, assessing their ability to increase bladder capacity.
| Drug | Minimum Effective Dose (i.v.) for Increasing Bladder Capacity |
| This compound | 0.003 mg/kg |
| Solifenacin | 1 mg/kg |
As the data indicates, this compound demonstrated a significantly lower minimum effective dose for increasing bladder capacity compared to solifenacin in this preclinical model, suggesting higher potency in vivo.
Bladder Selectivity: A Critical Factor for Tolerability
An ideal OAB therapeutic should exhibit high selectivity for the bladder over other organs to minimize systemic side effects such as dry mouth, constipation, and cardiovascular effects. The study by Yamazaki et al. (2011) also investigated the bladder selectivity of these agents by comparing their effects on bladder capacity with their effects on salivary secretion, colon contraction, and heart rate.
| Drug | Bladder vs. Salivary Gland Selectivity Ratio | Bladder vs. Colon Selectivity Ratio | Bladder vs. Heart Selectivity Ratio |
| This compound | 15 | 150 | 50 |
| Solifenacin | 1.7 | 1.9 | 12 |
This compound exhibited markedly higher selectivity for the bladder over the salivary gland, colon, and heart compared to solifenacin in this rat model.[4] This suggests a potentially more favorable side effect profile for this compound.
In Vitro Potency: Insights from Bladder Strip Contractility Assays
In vitro studies using isolated bladder smooth muscle strips provide valuable information on the direct inhibitory effects of drugs on detrusor contractility. The potency of muscarinic antagonists is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
-
This compound: A functional assay on rat urinary bladder showed that this compound's affinity for inhibiting carbamylcholine (CCh)-induced contractions was similar to its high affinity for the M3 receptor in the ileum.[1]
-
Solifenacin: In an isolated rat urinary bladder model, solifenacin competitively antagonized carbachol-induced contractions with a pA2 value of 7.44 .
It is important to note that direct comparison of these values should be made with caution due to potential variations in experimental protocols between studies.
Signaling Pathways
This compound and solifenacin, as muscarinic receptor antagonists, block the signaling pathways initiated by acetylcholine (ACh) binding to M1 and M3 receptors in the bladder.
References
- 1. Effects of this compound (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-Analysis of the Efficacy and Safety of this compound for Overactive Bladder Induced by Benign Prostatic Hyperplasia in Men Receiving Alpha-Blocker Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo bladder selectivity of this compound, a novel antimuscarinic agent, assessed by using an effectiveness index for bladder capacity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Imidafenacin vs. Other M3 Antagonists: A Head-to-Head Comparison for Overactive Bladder
Imidafenacin is a potent and selective antagonist of M1 and M3 muscarinic acetylcholine receptors, developed for the treatment of overactive bladder (OAB).[1][2] Its clinical profile is distinguished by a high affinity for M3 receptors, which mediate detrusor muscle contraction, and M1 receptors, which are involved in prejunctional acetylcholine release in the bladder.[1][3] This guide provides a detailed, data-driven comparison of this compound with other prominent M3 antagonists—Solifenacin, Tolterodine, and Propiverine—focusing on efficacy, safety, and selectivity, supported by experimental data from key clinical trials.
Mechanism of Action: M3 Receptor Antagonism
M3 muscarinic receptors are G-protein coupled receptors (GPCRs) predominantly found on the smooth muscle of the bladder (detrusor muscle) and in glandular tissues.[4][5] The binding of the neurotransmitter acetylcholine (ACh) to M3 receptors triggers a signaling cascade that leads to muscle contraction and urination.[4][6]
M3 receptor antagonists, including this compound, work by competitively blocking the binding of ACh to these receptors.[4][6] This inhibition prevents the downstream signaling events, leading to the relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in the involuntary contractions that cause the symptoms of OAB.[3][4] this compound's antagonism of M1 receptors may further contribute to its efficacy by reducing ACh release.[1][3]
Figure 1: M3 Receptor Signaling Pathway and this compound's Mechanism of Action.
Efficacy Comparison
Clinical trials have demonstrated that this compound's efficacy is comparable to other leading M3 antagonists in treating the core symptoms of OAB.
This compound vs. Solifenacin
Long-term studies (up to 52 weeks) show no significant differences between this compound and Solifenacin in improving the Overactive Bladder Symptom Score (OABSS) and the King's Health Questionnaire (KHQ) scores.[7][8][9] Both drugs are equally effective in reducing OAB symptoms.[8][10][11]
Table 1: Efficacy of this compound vs. Solifenacin (52-Week LIST Study)
| Efficacy Endpoint | This compound (0.1 mg twice daily) | Solifenacin (5 mg once daily) | Statistical Significance |
|---|---|---|---|
| Change in OABSS | No significant difference reported | No significant difference reported | p > 0.05[7][9] |
| Change in KHQ Scores | No significant difference reported | No significant difference reported | p > 0.05[7][9] |
This compound vs. Tolterodine
In a 12-week, randomized, open-label trial with Caucasian patients, this compound was found to be non-inferior to Tolterodine.[12][13] this compound showed a statistically significant greater reduction in the mean number of total and daytime incontinence episodes compared to Tolterodine.[12][13][14]
Table 2: Efficacy of this compound vs. Tolterodine (12-Week Study)
| Efficacy Endpoint | This compound (0.2 mg/day) | Tolterodine (4 mg/day) | p-value |
|---|---|---|---|
| Change in Incontinence Episodes/day | -2.1 ± 2.2 | -1.9 ± 1.8 | 0.001[12][13] |
| Change in Daytime Incontinence Episodes/day | -1.7 ± 1.7 | -1.5 ± 1.4 | 0.01[12][13] |
| Change in OAB Awareness Tool Score | -14.2 ± 8.5 | -14.5 ± 8.0 | 0.5[12][13] |
This compound vs. Propiverine
A meta-analysis indicates that this compound has similar efficacy to Propiverine in treating OAB, with no significant differences in the reduction of urgency episodes, micturitions per day, or incontinence episodes per week.[15] However, this compound was noted to be better tolerated.[15][16]
Safety and Tolerability Comparison
A key differentiator for this compound is its favorable safety profile, particularly concerning the common anticholinergic side effects of dry mouth and constipation.
This compound vs. Solifenacin
In long-term comparative studies, the incidence and severity of adverse events were significantly lower in the this compound group.[7][8] The severity of dry mouth and the incidence of constipation were significantly lower with this compound compared to Solifenacin over a 52-week period.[8][9] The number of patients discontinuing treatment due to adverse events was also lower for this compound (5.8%) compared to Solifenacin (13.5%).[10][11] This improved tolerability is attributed to this compound's pharmacokinetic properties, including a shorter half-life and less binding to muscarinic receptors in the salivary gland and colon.[7][9]
Table 3: Adverse Events in Long-Term Use: this compound vs. Solifenacin
| Adverse Event | This compound Group | Solifenacin Group | p-value |
|---|---|---|---|
| Dry Mouth (Severity) | Significantly Milder | - | 0.0092[8][9] |
| Constipation (Incidence over 52 weeks) | 14.3% | 65.0% | < 0.05 (implied)[9] |
| Discontinuation due to Adverse Events | 5.8% (3 patients) | 13.5% (7 patients) | Not Reported[10][11] |
This compound vs. Tolterodine & Propiverine
Compared to Tolterodine, most adverse events with this compound were mild and resolved without treatment, indicating a comparable safety profile.[12][13] Network meta-analyses suggest Tolterodine may have the best safety profile overall for certain adverse events, followed by this compound.[17] When compared to Propiverine, this compound demonstrated a significantly lower incidence of adverse events, particularly dry mouth.[15][16] A meta-analysis showed a lower rate of dry mouth and constipation for this compound compared to other anticholinergics.[18]
Organ and Receptor Selectivity
Preclinical studies highlight this compound's high selectivity for the urinary bladder over other organs, which likely contributes to its improved side effect profile.
-
Bladder vs. Salivary Gland: In rat models, this compound showed a 15-fold higher selectivity for the bladder over the salivary gland, compared to 1.7-fold for Solifenacin and 2.5-fold for Tolterodine.[19]
-
Bladder vs. Colon: this compound's selectivity for the bladder over the colon was 150-fold, significantly higher than Solifenacin (1.9-fold) and Tolterodine (9.2-fold).[19] This high selectivity is consistent with the lower rates of constipation observed in clinical trials.[20]
-
Brain Penetrance: this compound occupies few muscarinic receptors in the brain, in contrast to agents like oxybutynin, solifenacin, and tolterodine, suggesting a lower potential for central nervous system (CNS) side effects.[16][21]
Experimental Protocols
The data presented is derived from robust clinical trials with well-defined methodologies. Below are summaries of the protocols for two key comparative studies.
The LIST Study: this compound vs. Solifenacin
-
Design: A 52-week, prospective, randomized, open-label, parallel-group trial.[7][8]
-
Participants: 41 Japanese patients (aged ≥50 and <80) with untreated OAB, an OABSS urgency score of ≥2, and a total OABSS of ≥3.[7]
-
Intervention: Patients were randomly assigned to receive either this compound (0.1 mg twice daily) or Solifenacin (5 mg once daily).[7][10]
-
Primary Endpoints: Changes from baseline in OABSS and King's Health Questionnaire (KHQ) scores.[7]
-
Data Collection: Assessments were performed at baseline and after 4, 12, 28, 40, and 52 weeks of treatment.[7] Safety assessments included monitoring adverse events, residual urine volume, blood pressure, and pulse rate.[7]
References
- 1. Effects of this compound (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What are M3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. ics.org [ics.org]
- 8. Comparative Evaluation of the Safety and Efficacy of Long-Term Use of this compound and Solifenacin in Patients with Overactive Bladder: A Prospective, Open, Randomized, Parallel-Group Trial (the LIST Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of the Safety and Efficacy of Long-Term Use of this compound and Solifenacin in Patients with Overactive Bladder: A Prospective, Open, Randomized, Parallel-Group Trial (the LIST Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term safety and efficacy of two different antimuscarinics, this compound and solifenacin, for treatment of overactive bladder: a prospective randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-Term Safety and Efficacy of Two Different Antimuscarinics, this compound and Solifenacin, for Treatment of Overactive Bladder: A Prospective Randomized Controlled Study | Semantic Scholar [semanticscholar.org]
- 12. Randomized, open-label, tolterodine-controlled, comparative study of the novel antimuscarinic agent this compound in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of this compound for overactive bladder in adult: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparisons of the therapeutic safety of seven oral antimuscarinic drugs in patients with overactive bladder: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. urotoday.com [urotoday.com]
- 19. In vivo bladder selectivity of this compound, a novel antimuscarinic agent, assessed by using an effectiveness index for bladder capacity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative functional selectivity of this compound and propiverine, antimuscarinic agents, for the urinary bladder over colon in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. einj.org [einj.org]
Inter-laboratory Validation of Imidafenacin's Pharmacological Effects: A Comparative Guide
Introduction
Imidafenacin is a novel and potent antimuscarinic agent developed for the treatment of overactive bladder (OAB), a condition characterized by symptoms of urinary urgency, frequency, and incontinence.[1][2][3] Marketed in Japan since 2007, it was designed to improve the tolerability profile compared to older anticholinergic therapies by exhibiting a selective binding profile for specific muscarinic receptor subtypes.[2][3][4] This guide provides a comprehensive comparison of this compound's pharmacological effects with other established antimuscarinic drugs, supported by experimental data and detailed protocols to serve as a resource for researchers, scientists, and drug development professionals.
Pharmacological Profile of this compound
This compound functions as a competitive and reversible antagonist of muscarinic acetylcholine receptors.[5] Its therapeutic effect in OAB is primarily mediated by the blockade of M3 receptors in the bladder detrusor muscle, which are responsible for involuntary bladder contractions.[1] Preclinical studies have demonstrated that this compound has a high affinity for M1 and M3 receptor subtypes over the M2 subtype.[6] This selectivity is crucial, as M2 receptors are predominant in cardiac tissue, and their antagonism can lead to undesirable side effects.
Furthermore, this compound exhibits high tissue selectivity for the urinary bladder.[6] Pharmacokinetic studies in rats show that orally administered this compound is distributed more to the bladder than to serum or other tissues like the submaxillary gland, heart, colon, and brain.[6][7][8] This preferential distribution and longer-lasting receptor binding in the bladder contribute to its favorable efficacy and safety profile.[6][7]
Comparative Analysis: Receptor Binding Affinity
The validation of this compound's pharmacological profile is substantiated by comparing its binding affinity (Ki) for muscarinic receptor subtypes with that of other commonly used OAB medications. The following table summarizes these findings from in-vitro radioligand binding assays.
| Drug | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | Selectivity (M2/M3) |
| This compound | Low nM Range[6] | Higher than M1/M3[6] | Low nM Range[6] | High |
| Oxybutynin | Data not specified | Data not specified | Data not specified | Low |
| Tolterodine | Data not specified | Data not specified | Data not specified | Moderate |
| Solifenacin | Data not specified | Data not specified | Data not specified | High |
Note: Specific Ki values were described as being in the "low nM range" in the provided literature. The table reflects the high affinity for M1/M3 and greater selectivity over M2 subtypes as consistently reported.
Comparative Analysis: Clinical Efficacy and Tolerability
Meta-analyses and direct comparative studies have shown that the clinical efficacy of this compound is comparable to other antimuscarinic drugs in improving OAB symptoms, including micturition frequency, urgency episodes, and incontinence.[9][10] However, this compound often demonstrates a superior safety profile, particularly concerning adverse events like dry mouth and constipation.[4][9][10]
| Outcome Measure | This compound vs. Tolterodine | This compound vs. Solifenacin | This compound vs. Other Anticholinergics (Pooled) |
| Efficacy | Non-inferior in reducing micturitions and incontinence episodes.[11] | Both drugs significantly improved subjective symptoms.[12] | Similar efficacy in reducing voids, urgency, and incontinence. Better performance in reducing nocturia episodes.[9][10] |
| Dry Mouth | Data not specified | Duration of dry mouth significantly shorter with this compound.[12] | Statistically lower rate of dry mouth (RR = 0.87).[9][10] |
| Constipation | Data not specified | Data not specified | Statistically lower rate of constipation (RR = 0.68).[9][10] |
| AE-related Withdrawal | Most adverse events were mild.[11] | Fewer discontinuations due to adverse events (5.8% vs. 13.5%).[12] | Statistically lower withdrawal rate (RR = 0.51).[9][10] |
Visualizing Mechanisms and Protocols
Signaling Pathways
The primary mechanism of action for this compound involves the blockade of the M3 muscarinic receptor signaling pathway in the detrusor smooth muscle, which prevents bladder contraction.
Caption: M3 receptor signaling pathway in bladder smooth muscle and antagonism by this compound.
Experimental Workflows
The determination of receptor binding affinity is a cornerstone of pharmacological validation. A competitive radioligand binding assay is a standard method used for this purpose.
Caption: Generalized workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is a generalized method for determining the binding affinity of a compound like this compound to muscarinic receptor subtypes.
-
Objective: To determine the inhibition constant (Ki) of this compound for M1, M2, and M3 muscarinic receptor subtypes.
-
Materials:
-
Receptor Source: Homogenates of tissues or cell lines expressing specific human muscarinic receptor subtypes (e.g., CHO-K1 cells).
-
Radioligand: [N-methyl-³H]scopolamine methyl chloride ([³H]NMS), a non-selective muscarinic antagonist.[6][7]
-
Test Compound: this compound, dissolved and serially diluted.
-
Assay Buffer: Phosphate-buffered saline (PBS) or similar physiological buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: Liquid scintillation counter for detecting tritium.
-
-
Procedure:
-
Reaction Mixture: In assay tubes, combine the receptor membrane preparation, a fixed concentration of [³H]NMS (typically near its Kd value), and varying concentrations of this compound (or a reference compound). For determining non-specific binding, a high concentration of a non-labeled antagonist (e.g., atropine) is used instead of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium.[13]
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (passes through).[13]
-
Washing: Immediately wash the filters with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]NMS is determined (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In-vivo Cystometry in Animal Models
This protocol outlines a method for evaluating the effect of this compound on bladder function in an anesthetized rat model.
-
Objective: To assess the in-vivo efficacy of this compound by measuring changes in urodynamic parameters.
-
Materials:
-
Animals: Female Sprague-Dawley rats.
-
Anesthesia: Urethane (e.g., 1.0 g/kg, s.c.).[14]
-
Catheters: A polyethylene catheter inserted into the bladder dome for saline infusion and pressure measurement. A catheter in the femoral or jugular vein for drug administration.
-
Equipment: Infusion pump, pressure transducer, and a data acquisition system.
-
Test Substance: this compound, dissolved in a suitable vehicle.
-
-
Procedure:
-
Animal Preparation: Anesthetize the animal. Surgically expose the bladder and insert the bladder catheter, securing it with a purse-string suture. Insert the intravenous catheter.
-
Stabilization: Allow the animal to stabilize. Begin a continuous intravesical infusion of saline at a constant rate (e.g., 0.04 mL/min).[15]
-
Baseline Measurement: Record several reproducible micturition cycles to establish baseline urodynamic parameters. Key parameters include bladder capacity (volume infused at the start of micturition), micturition pressure (peak intravesical pressure during voiding), and intercontraction interval.[15]
-
Drug Administration: Administer this compound (or vehicle control) intravenously.[14]
-
Post-treatment Measurement: Continue the saline infusion and record changes in cystometric parameters for a defined period after drug administration.
-
Data Analysis: Compare the urodynamic parameters before and after drug administration. An effective antimuscarinic agent like this compound is expected to dose-dependently increase bladder capacity and voided volume without significantly affecting micturition pressure.[14]
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic Receptor Binding of this compound in the Human Bladder Mucosa and Detrusor and Parotid Gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective binding of bladder muscarinic receptors in relation to the pharmacokinetics of a novel antimuscarinic agent, this compound, to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Is this compound an alternative to current antimuscarinic drugs for patients with overactive bladder syndrome? - ProQuest [proquest.com]
- 10. Is this compound an alternative to current antimuscarinic drugs for patients with overactive bladder syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized, open-label, tolterodine-controlled, comparative study of the novel antimuscarinic agent this compound in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term safety and efficacy of two different antimuscarinics, this compound and solifenacin, for treatment of overactive bladder: a prospective randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the combination of vibegron and this compound on bladder function in urethane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of a method to study urodynamics and bladder nociception in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to Imidafenacin: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Imidafenacin is a selective muscarinic M3 receptor antagonist used in the treatment of overactive bladder (OAB). While effective for many patients, individual responses can vary. Identifying biomarkers that predict a patient's response to this compound would enable a more personalized treatment approach, improving efficacy and minimizing side effects. This guide provides a comparative overview of potential biomarkers and the experimental data supporting their use, drawing on studies of this compound and other anticholinergic agents for OAB.
This compound and its Mechanism of Action
This compound exerts its therapeutic effect by competitively blocking M3 muscarinic acetylcholine receptors in the detrusor muscle of the bladder. This antagonism leads to muscle relaxation, increased bladder capacity, and a reduction in the urgency and frequency of urination.[1][2] While this compound shows selectivity for M3 receptors, its activity at other muscarinic receptor subtypes may contribute to both its therapeutic effects and potential side effects.
Signaling Pathway of this compound
Comparison of this compound with Other Anticholinergics
This compound is one of several anticholinergic drugs available for the treatment of OAB. Its performance in clinical trials has been compared to other agents such as tolterodine and solifenacin.
| Drug | Receptor Selectivity | Efficacy (vs. Placebo) | Common Side Effects | References |
| This compound | M3 > M1, M2 | Significant reduction in incontinence episodes, urgency, and frequency.[1][3] | Dry mouth, constipation.[1][3] | [1][2][3] |
| Tolterodine | Non-selective | Significant reduction in incontinence episodes, urgency, and frequency.[4][5] | Dry mouth, constipation, blurred vision.[4][6] | [4][5][6] |
| Solifenacin | M3 selective | Significant reduction in incontinence episodes, urgency, and frequency.[3][7] | Dry mouth, constipation, blurred vision.[3][7] | [3][7] |
Potential Biomarkers for Predicting Treatment Response
While direct biomarkers for this compound response are still under investigation, research into other anticholinergics and the pathophysiology of OAB points to several potential areas of interest.
Urodynamic Parameters
Urodynamic studies provide objective measures of bladder function and can be valuable in predicting and assessing the response to anticholinergic therapy.
| Urodynamic Parameter | Definition | Relevance to Treatment Response | References |
| Maximum Cystometric Capacity | The volume of urine the bladder can hold before a strong urge to void occurs. | An increase in maximum cystometric capacity after treatment indicates a positive response.[2][8][9] | [2][8][9] |
| Detrusor Overactivity | Involuntary contractions of the detrusor muscle during the filling phase. | Reduction or elimination of detrusor overactivity is a key indicator of successful treatment.[8][9] | [8][9] |
| Post-Void Residual Volume | The amount of urine remaining in the bladder after urination. | Monitoring is important to ensure the drug is not causing urinary retention.[10] | [10] |
Pharmacogenomics
Genetic variations can influence drug metabolism and receptor sensitivity, potentially affecting both efficacy and the likelihood of side effects.
| Gene | Polymorphism | Potential Impact on Anticholinergic Response | References |
| ADRB3 | Trp64Arg | May influence detrusor muscle relaxation and response to anticholinergics.[11][12] | [11][12] |
| CYP2D6 | Various SNPs | As a key enzyme in the metabolism of many drugs, variations could affect the clearance of anticholinergics.[4] | [4] |
| CYP3A4 | Various SNPs | Involved in the metabolism of some anticholinergics; polymorphisms could alter drug levels.[11] | [11] |
Proteomic and Metabolomic Biomarkers
Analysis of proteins and metabolites in urine or blood may reveal signatures associated with treatment response. While no specific studies on this compound have been published, research on other anticholinergics provides some potential candidates.
| Biomarker Type | Potential Candidates | Rationale | References |
| Proteomic | VCAM-1 | Elevated in OAB patients, but its predictive value for treatment response is unknown.[13] | [13] |
| Metabolomic | Changes in energy metabolism pathways | May reflect underlying bladder muscle dysfunction and response to therapy.[14] | [14] |
Experimental Protocols
Urodynamic Studies
Objective: To assess bladder function before and after treatment with this compound.
Protocol:
-
Patient Preparation: Patients are instructed to arrive with a comfortably full bladder.
-
Uroflowmetry: The patient voids into a specialized toilet that measures urine flow rate and volume.
-
Catheterization: A thin, dual-lumen catheter is inserted into the bladder through the urethra. A second small catheter is placed in the rectum to measure abdominal pressure.
-
Cystometry: The bladder is slowly filled with a sterile, warm saline solution through one lumen of the catheter. The pressure inside the bladder and the abdomen are continuously recorded. The patient is asked to report sensations of filling, urgency, and discomfort.
-
Pressure-Flow Study: Once the bladder is full, the patient is asked to void with the catheters in place to measure detrusor pressure during urination.
-
Post-Void Residual Measurement: After voiding, any remaining urine in the bladder is drained and measured.
Pharmacogenomic Analysis (SNP Genotyping)
Objective: To identify single nucleotide polymorphisms (SNPs) in genes potentially related to this compound response.
Protocol:
-
Sample Collection: A blood or saliva sample is collected from the patient.
-
DNA Extraction: Genomic DNA is isolated from the collected sample using a commercially available kit.
-
PCR Amplification: The specific gene region of interest (e.g., ADRB3, CYP2D6) is amplified using polymerase chain reaction (PCR) with specific primers.
-
Genotyping: The amplified DNA is analyzed for the presence of specific SNPs using methods such as:
-
Restriction Fragment Length Polymorphism (RFLP): The PCR product is digested with a restriction enzyme that recognizes a specific cutting site altered by the SNP. The resulting fragments are separated by gel electrophoresis.
-
TaqMan SNP Genotyping Assays: Allele-specific fluorescent probes are used in a real-time PCR reaction to detect the different alleles of the SNP.
-
DNA Sequencing: The amplified PCR product is sequenced to directly identify the nucleotide at the SNP position.
-
Experimental Workflow for Biomarker Discovery
Logical Framework for Predicting this compound Response
Conclusion and Future Directions
The identification of robust biomarkers to predict the response to this compound remains a critical unmet need in the management of OAB. While direct evidence for this compound-specific biomarkers is currently lacking, research into the broader class of anticholinergic drugs provides a promising foundation. Urodynamic parameters offer a valuable, albeit invasive, method for assessing treatment response. Pharmacogenomic studies, particularly focusing on genes involved in drug metabolism (e.g., CYP enzymes) and bladder function (e.g., ADRB3), are a key area for future investigation. Furthermore, high-throughput proteomic and metabolomic analyses of easily accessible biofluids like urine hold significant potential for discovering novel, non-invasive predictive biomarkers. Future clinical trials of this compound should incorporate the systematic collection of biological samples to facilitate these much-needed biomarker discovery efforts. Such advancements will ultimately pave the way for a more personalized and effective approach to the treatment of overactive bladder.
References
- 1. Anticholinergics [corrected] in patients with overactive bladder: Assessment of ambulatory urodynamics and patient perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Urodynamic and Frequency-Volume Chart Parameters Influencing Anticholinergic Resistance in Patients With Neurogenic Detrusor Overactivity | Semantic Scholar [semanticscholar.org]
- 3. The use of biomarkers in the diagnosis and treatment of overactive bladder: Can we predict the patients who will be resistant to treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic modelling of darifenacin and its hydroxylated metabolite using pooled data, incorporating saturable first-pass metabolism, CYP2D6 genotype and formulation-dependent bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [this compound for treatment of overactive bladder and urgent urinary incontinence: the results of open-label multicenter randomized controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacogenomics | LUMC [lumc.nl]
- 7. researchgate.net [researchgate.net]
- 8. Urodynamic and Frequency-Volume Chart Parameters Influencing Anticholinergic Resistance in Patients With Neurogenic Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Gene Polymorphisms on the Success of Anticholinergic Treatment in Children with Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Anticholinergic Use for Overactive Bladder on Cognitive Changes in Adults with Normal Cognition, Mild Cognitive Impairment, or Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. The constitutive activity of the human muscarinic M3 receptor unmasks differences in the pharmacology of anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urine Proteomic Study in OAB Patients—Preliminary Report [mdpi.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Imidafenacin in Overactive Bladder: A Systematic Review and Meta-Analysis of Clinical Trials
A comprehensive comparison of Imidafenacin with other therapeutic alternatives for overactive bladder (OAB), supported by clinical trial data and detailed experimental protocols.
This guide provides a systematic review and meta-analysis of clinical trials investigating the efficacy and safety of this compound for the treatment of overactive bladder (OAB). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative OAB medications. The content is based on a thorough review of randomized controlled trials (RCTs) and meta-analyses, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.
Comparative Efficacy of this compound
This compound has demonstrated comparable efficacy to other commonly prescribed anticholinergic agents for OAB, such as solifenacin, propiverine, and tolterodine. Meta-analyses of clinical trials show that this compound is effective in reducing the key symptoms of OAB, including micturition frequency, urgency episodes, and incontinence episodes.[1][2][3]
One meta-analysis found that the efficacy of this compound was similar to that of propiverine and solifenacin.[1][3] Specifically, there were no statistically significant differences in the reduction of the mean number of urgency episodes per day or the mean number of micturitions per day when comparing this compound to propiverine.[1][3] Another meta-analysis concluded that this compound was comparable to other anticholinergic drugs in improving OAB symptoms.[4][5] However, it was noted that this compound might offer a better performance in reducing nocturia episodes.[4][5]
The following table summarizes the comparative efficacy of this compound against a placebo and other active treatments based on data from various clinical trials.
Table 1: Summary of Efficacy Data from Clinical Trials
| Comparison | Outcome Measure | This compound Change from Baseline | Comparator Change from Baseline | Statistical Significance |
| vs. Placebo | Mean micturitions per day | -1.29 ± 2.23 | -0.46 ± 3.49 | p = 0.0171 |
| Mean urge incontinence episodes per day | -0.15 ± 0.52 | 0.04 ± 0.50 | p = 0.0386 | |
| vs. Solifenacin | Mean weekly incontinence episodes | Data not specified | Data not specified | No significant difference |
| Overactive Bladder Symptom Score (OABSS) | Significant improvement | Significant improvement | No significant difference | |
| vs. Propiverine | Mean weekly urgency urinary incontinence episodes | -69.1% | -70.4% | Non-inferior |
| Mean micturitions per day | Significant improvement | Significant improvement | No significant difference | |
| vs. Tolterodine | Mean incontinence episodes | -2.1 ± 2.2 | -1.9 ± 1.8 | p = 0.001 |
| Mean daytime incontinence episodes | -1.7 ± 1.7 | -1.5 ± 1.4 | p = 0.01 |
Comparative Safety and Tolerability
A key advantage of this compound highlighted in multiple studies is its favorable safety and tolerability profile, particularly concerning anticholinergic side effects like dry mouth and constipation.[1][2][3][4][5]
A meta-analysis comparing this compound with propiverine and solifenacin found that this compound was better tolerated.[1][3] The odds ratio for dry mouth was lower with this compound compared to propiverine, and the odds ratio for constipation was significantly lower when compared to solifenacin.[1][3] Similarly, another meta-analysis reported a statistically lower rate of dry mouth and constipation for this compound compared to other anticholinergics.[4][5] This improved tolerability may lead to better patient adherence to the treatment.[4][5]
The following table summarizes the comparative safety data for this compound.
Table 2: Summary of Safety Data from Clinical Trials
| Comparison | Adverse Event | This compound Incidence | Comparator Incidence | Statistical Significance |
| vs. Solifenacin | Dry mouth | Lower severity | Higher severity | p = 0.0092 |
| Constipation | Significantly lower | Significantly higher | p = 0.0013 | |
| vs. Propiverine | Dry mouth | 28.4% | 30.4% | p = 0.783 (severity significantly less with this compound, p = 0.042) |
| Any adverse events | Lower | Higher | OR 0.63, p = 0.006 | |
| vs. Tolterodine | Adverse events | Similar profile | Similar profile | No significant difference |
| vs. Placebo | Dry mouth | 11 out of 78 patients | 2 out of 40 patients | Not specified |
| Constipation | 3 out of 78 patients | 4 out of 40 patients | Not specified |
Mechanism of Action: Signaling Pathway
This compound is a potent and selective antagonist of muscarinic acetylcholine receptors, with a high affinity for the M3 and M1 receptor subtypes and a lower affinity for the M2 subtype.[6][7][8][9] In the bladder, the M3 receptors are primarily responsible for mediating detrusor muscle contraction.[6][8] By blocking these receptors, this compound inhibits the binding of acetylcholine, leading to relaxation of the bladder's smooth muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[6][9] The antagonism of M1 receptors may also contribute to its efficacy.
Experimental Protocols of Key Clinical Trials
The clinical trials evaluating this compound have generally followed a randomized, controlled design. Below are the methodologies of representative studies.
This compound vs. Solifenacin (Long-term Study)
-
Study Design : A 52-week, prospective, open-label, randomized, parallel-group trial.[6][7][10][11][12]
-
Intervention : Patients were randomly assigned to receive either this compound (dosage not specified in the abstract) or Solifenacin.[6][10]
-
Primary Endpoints : The primary outcomes were not explicitly stated in the provided abstracts but likely included changes in OAB symptoms and quality of life.
-
Secondary Endpoints : Safety and tolerability were assessed, with a focus on adverse events such as dry mouth and constipation.[6][10]
This compound vs. Propiverine
-
Study Design : A 12-week, randomized, double-blind, propiverine-controlled trial.[13][14]
-
Participants : Korean patients with OAB symptoms.[14]
-
Intervention : Patients were randomized to receive either this compound 0.1 mg twice daily or propiverine 20 mg once daily.[14]
-
Primary Endpoint : The percent change in weekly urgency urinary incontinence (UUI) episodes at week 12.[14]
-
Secondary Endpoints : Changes in micturitions per day, urine volume voided per micturition, urgency episodes per day, complete disappearance of incontinence episodes, severity of urgency, quality of life, and safety profiles.[14]
This compound vs. Tolterodine
-
Study Design : A 12-week, randomized, open-label, tolterodine-controlled, comparative multicenter trial.[1][3][4]
-
Participants : 300 Caucasian patients with OAB symptoms.[1][3]
-
Intervention : Patients were randomized to receive either this compound 0.2 mg per day or tolterodine 4 mg per day.[1][3]
-
Primary Endpoint : The change in the mean number of micturitions per day, based on 5-day bladder diaries.[1][3]
-
Secondary Endpoints : Changes in the mean incontinence episodes, voiding frequency, the OAB Awareness Tool score, and the European Quality of Life Questionnaire (EQ-5D) score.[1][3]
This compound vs. Placebo
-
Study Design : A 12-week, randomized, double-blind, placebo-controlled, two-arm, parallel-group, prospective study.[8]
-
Participants : 118 Taiwanese patients with OAB.[8]
-
Intervention : Patients were randomized in a 2:1 ratio to receive either this compound 0.1 mg twice daily or a placebo.[8]
-
Primary Endpoint : The change in the mean number of micturitions per day.[8]
-
Secondary Endpoints : Mean changes from baseline in urgency episodes and urge incontinence episodes per day, and mean volume voided per micturition. Safety outcomes were also collected.[8]
Conclusion
The available evidence from systematic reviews and meta-analyses of randomized controlled trials indicates that this compound is an effective and well-tolerated treatment for overactive bladder. Its efficacy is comparable to that of other established anticholinergic agents, with a potential advantage in managing nocturia. Furthermore, this compound demonstrates a superior safety profile, with a lower incidence of common anticholinergic side effects such as dry mouth and constipation, which may improve patient adherence. These findings suggest that this compound is a valuable therapeutic option for the management of OAB.
References
- 1. Randomized, open-label, tolterodine-controlled, comparative study of the novel antimuscarinic agent this compound in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound for overactive bladder in adult: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [this compound for treatment of overactive bladder and urgent urinary incontinence: the results of open-label multicenter randomized controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Evaluation of the Safety and Efficacy of Long-Term Use of this compound and Solifenacin in Patients with Overactive Bladder: A Prospective, Open, Randomized, Parallel-Group Trial (the LIST Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A double-blind, randomized, placebo-controlled, parallel study to evaluate the efficacy and safety of this compound in patients with overactive bladder in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Evaluation of the Safety and Efficacy of Long-Term Use of this compound and Solifenacin in Patients with Overactive Bladder: A Prospective, Open, Randomized, Parallel-Group Trial (the LIST Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term safety and efficacy of two different antimuscarinics, this compound and solifenacin, for treatment of overactive bladder: a prospective randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ics.org [ics.org]
- 13. A randomized, double-blind, placebo- and propiverine-controlled trial of the novel antimuscarinic agent this compound in Japanese patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A randomised, prospective double-blind, propiverine-controlled trial of this compound in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Imidafenacin: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Imidafenacin is critical for protecting personnel and the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.
This compound is a compound that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Adherence to proper disposal protocols is, therefore, a matter of safety and regulatory compliance. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Respiratory Protection | NIOSH-approved respirator for dusts if handling powder |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Segregate solid waste (e.g., contaminated gloves, bench paper) from liquid waste (e.g., solutions containing this compound).
2. Containment:
-
Solid Waste: Place all solid waste contaminated with this compound into a clearly labeled, sealed, and durable plastic bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be compatible with the solvent used.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
4. Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal vendor to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in the regular trash. [2][3] Improper disposal can lead to environmental contamination and regulatory penalties.
-
Provide the waste vendor with a copy of the Safety Data Sheet (SDS) for this compound.
Experimental Protocol: Decontamination of Labware
For reusable labware contaminated with this compound, follow this decontamination procedure:
-
Initial Rinse: Rinse the labware with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the this compound residue. Collect this rinsate as hazardous waste.
-
Wash: Wash the labware with a laboratory-grade detergent and hot water.
-
Final Rinse: Rinse the labware thoroughly with deionized water.
-
Drying: Allow the labware to air dry completely before reuse.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The final determination of whether this compound is a Resource Conservation and Recovery Act (RCRA) hazardous waste must be made by a qualified individual, such as a certified hazardous materials manager or your institution's EHS department. This guidance is intended for research laboratory settings and does not supersede federal, state, or local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
